molecular formula C12H26S B1608359 2,2,4,6,6-Pentamethylheptane-4-thiol CAS No. 93002-38-1

2,2,4,6,6-Pentamethylheptane-4-thiol

Cat. No.: B1608359
CAS No.: 93002-38-1
M. Wt: 202.4 g/mol
InChI Key: CXUHLUIXDGOURI-UHFFFAOYSA-N
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Description

2,2,4,6,6-Pentamethylheptane-4-thiol is a useful research compound. Its molecular formula is C12H26S and its molecular weight is 202.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93002-38-1

Molecular Formula

C12H26S

Molecular Weight

202.4 g/mol

IUPAC Name

2,2,4,6,6-pentamethylheptane-4-thiol

InChI

InChI=1S/C12H26S/c1-10(2,3)8-12(7,13)9-11(4,5)6/h13H,8-9H2,1-7H3

InChI Key

CXUHLUIXDGOURI-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(CC(C)(C)C)S

Canonical SMILES

CC(C)(C)CC(C)(CC(C)(C)C)S

Other CAS No.

93002-38-1

Origin of Product

United States

Foundational & Exploratory

tert-dodecyl mercaptan isomer structure and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Isomeric Structure and Stability of tert-Dodecyl Mercaptan

Abstract

Tert-dodecyl mercaptan (TDM) is a cornerstone of industrial polymer chemistry, primarily serving as a chain transfer agent to control molecular weight in free-radical polymerization processes. Far from being a single molecular entity, commercial TDM is a complex mixture of highly branched C12 thiol isomers. This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the origins of TDM's isomeric complexity, the structural characteristics of its components, and the fundamental thermodynamic principles governing their relative stability. We will delve into the computational and experimental methodologies used to characterize this material, providing both field-proven insights and the causal, scientific reasoning behind these analytical choices.

The Isomeric Landscape of tert-Dodecyl Mercaptan: A Consequence of Synthesis

The complex isomeric nature of tert-dodecyl mercaptan is not a matter of choice but an inescapable outcome of its industrial synthesis. The process begins not with a C12 precursor, but with a C3 building block: propylene.

The Propylene Tetramer Precursor

Commercial TDM is produced via the acid-catalyzed oligomerization of propylene, which yields a mixture of branched olefins known as a propylene tetramer or dodecene.[1] This "tetramer" is itself a complex mixture of C12 alkenes with varying degrees of branching and different double bond positions.[1][2] The catalyst, typically a solid phosphoric acid (SPA) or a zeolite, influences the specific distribution of these isomers.[2][3] This initial complexity in the C12 carbon skeleton is the primary determinant of the final TDM isomer distribution.

Hydrothiolation: Formation of the Thiol

The dodecylene isomer mixture is then reacted with hydrogen sulfide (H₂S) in the presence of an acid catalyst, such as aluminum trichloride or boron trifluoride.[4][5] This reaction, a Markovnikov addition across the double bonds, introduces the thiol (-SH) group. The proton (H⁺) adds to the less substituted carbon of the double bond, while the hydrosulfide anion (SH⁻) adds to the more substituted carbon, resulting in a tertiary thiol. This ensures the "tert-" designation in tert-dodecyl mercaptan.

The entire synthesis pathway dictates the final product's nature: a collection of C12H25SH isomers where the C12H25- group is a highly branched, tertiary alkyl group.

G cluster_0 Synthesis Pathway Propylene Propylene (C3H6) Oligomerization Acid-Catalyzed Oligomerization Propylene->Oligomerization PTM Propylene Tetramer (Complex C12H24 Isomer Mix) Oligomerization->PTM Forms branched C12 backbone Hydrothiolation Hydrothiolation (+ H₂S) PTM->Hydrothiolation TDM tert-Dodecyl Mercaptan (Complex C12H26S Isomer Mix) Hydrothiolation->TDM Adds -SH group to tertiary carbons

Caption: Synthesis of TDM from propylene feedstock.

Thermodynamic Stability of TDM Isomers

The thermodynamic stability of a molecule refers to its intrinsic potential energy content. For a set of isomers, the most stable isomer is the one with the lowest standard enthalpy of formation (ΔfH⦵).[6][7] While specific experimental thermochemical data for individual TDM isomers is scarce, the principles governing their stability can be understood by examining their alkane analogues.

The Branching Effect: A Paradigm of Stability

A foundational principle in organic chemistry states that for a given molecular formula, a branched alkane is generally more thermodynamically stable than its straight-chain (n-alkane) isomer.[6][8] This is evidenced by their heats of formation; more stable isomers have less negative (or more positive) heats of combustion, indicating they contained less potential energy to begin with.[8] For example, highly branched isooctane (2,2,4-trimethylpentane) is significantly more stable than n-octane.

The historical explanation for this phenomenon often invoked steric hindrance, suggesting that branching was destabilizing. However, modern computational and experimental evidence has overturned this notion. The increased stability of branched alkanes is primarily due to stabilizing electronic effects.[4][9] Key factors include:

  • Electron Correlation: Enhanced stabilizing interactions between electrons in 1,3-alkyl groups (termed "protobranching").[4][10][11]

  • Hyperconjugation and Delocalization: Stabilizing geminal σ→σ* orbital interactions that are more numerous in branched structures.[9]

  • Intramolecular Dispersion Forces: Attractive van der Waals forces between non-bonded atoms in a compact, branched structure.

These principles, established for alkanes, directly apply to the C12 alkyl backbones of TDM isomers. Therefore, TDM isomers with more highly branched and compact carbon skeletons are predicted to be more thermodynamically stable than less branched isomers.

Quantitative Stability Data for Alkane Isomers

High-level computational studies provide benchmark thermochemical data that illustrate the magnitude of branching stabilization.

Isomer (C8H18)StructureStandard Enthalpy of Formation (ΔfH⦵₂₉₈ₖ) (kJ/mol)Relative Stability (kJ/mol)
n-OctaneLinear-208.40 (Reference)
2-MethylheptaneBranched-214.3-5.9
2,2,4-Trimethylpentane (Isooctane)Highly Branched-224.1-15.7
Table compiled from data reported in benchmark computational studies.[12]

This quantitative data clearly demonstrates that increased branching leads to a more negative enthalpy of formation, and thus, greater thermodynamic stability.

Computational Workflow for Stability Prediction

Modern computational chemistry offers a robust, self-validating system for predicting the relative stability of isomers. Density Functional Theory (DFT) is a powerful tool for this purpose.

G cluster_1 Computational Stability Workflow Start Propose Isomer Structures (e.g., from PTM) Opt Geometry Optimization (e.g., DFT: B3LYP/6-31G*) Start->Opt Freq Frequency Calculation Opt->Freq Finds lowest energy conformation Verify Verify Minimum Energy (No imaginary frequencies) Freq->Verify Verify->Opt Failed SPE Single-Point Energy (Higher-level theory/basis set) Verify->SPE Confirmed Thermo Thermochemical Analysis (Calculate ΔfH⦵, ΔGf⦵) SPE->Thermo Obtain accurate electronic energy Compare Compare Energies & Rank Isomer Stability Thermo->Compare

Caption: A typical DFT workflow for isomer stability analysis.

This workflow provides a systematic and verifiable method for ranking isomer stability. The geometry optimization finds the most stable 3D arrangement of the molecule, and the frequency calculation confirms it is a true energy minimum.[6] Finally, a high-accuracy energy calculation provides the data needed to compute the standard enthalpy of formation.

Experimental Characterization and Analysis

Due to the chemical similarity and boiling point overlap of the various isomers, their separation and quantification require high-resolution analytical techniques.

Gas Chromatography (GC): The Gold Standard

Gas chromatography is the premier technique for analyzing TDM.[13] A sample is vaporized and passed through a long capillary column, and the isomers are separated based on their differential interactions with the column's stationary phase.

  • High-Resolution Separation: Specialized capillary columns provide the necessary resolving power to separate many of the closely-eluting branched isomers.

  • Sulfur-Selective Detection: While a standard Flame Ionization Detector (FID) can be used, a Dual-Plasma Sulfur Chemiluminescence Detector (DP-SCD) offers superior performance.[14] This detector is highly selective for sulfur-containing compounds, eliminating interference from co-eluting hydrocarbons (residual dodecylene) and providing an equi-molar response that simplifies quantification.

  • Mass Spectrometry (MS) Identification: Coupling GC with a Mass Spectrometer (GC-MS) allows for the identification of individual isomers by analyzing their fragmentation patterns.[5][15]

Protocol: Isomer Separation and Quantification by GC-SCD

The following protocol outlines a standard methodology for the analysis of TDM isomers.

Objective: To separate, identify, and quantify the isomeric components of a commercial tert-dodecyl mercaptan sample.

Instrumentation:

  • Gas Chromatograph (GC) with a Low Thermal Mass (LTM) column module for rapid temperature programming.[14]

  • Dual-Plasma Sulfur Chemiluminescence Detector (DP-SCD).

  • Autosampler for precise injection.

  • Data acquisition and processing software.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the TDM sample in a suitable solvent (e.g., isooctane) at a concentration of approximately 1000 ppm (v/v).

    • Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 10, 50, 100, 500 ppm).

  • GC-SCD Operating Conditions:

    • Injection: 1 µL, split mode (e.g., 50:1 split ratio).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A suitable capillary column for hydrocarbon analysis (e.g., 30m x 0.25mm ID, 0.25µm film thickness).

    • Oven Program:

      • Initial Temperature: 150 °C, hold for 0.5 minutes.

      • Ramp: Increase at 20 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 2 minutes. (Note: This program is a starting point and must be optimized for the specific column and sample).

    • SCD Detector Conditions: Set temperatures, pressures, and gas flows according to manufacturer recommendations to ensure optimal sensitivity and linearity.

  • Data Acquisition and Analysis:

    • Inject the calibration standards in order of increasing concentration to build a calibration curve.

    • Inject the prepared TDM sample.

    • Integrate the area of all resolved isomer peaks in the chromatograms.

    • Identify major isomers by comparing retention times to known standards or by using GC-MS in a separate run.

    • Quantify the concentration of individual or total isomers in the sample by comparing their peak areas to the calibration curve. The linear response of the SCD across a wide dynamic range is crucial for accuracy.[13][14]

Conclusion

Tert-dodecyl mercaptan is a fundamentally complex material whose isomeric composition is a direct consequence of its synthesis from propylene. The structure of TDM is best described as a pool of highly branched tertiary C12 thiols. The thermodynamic stability of these isomers is not governed by steric hindrance, but rather by stabilizing electronic and intramolecular forces that favor more compact, branched structures. This understanding is critical for professionals who rely on the performance of TDM, as the distribution of these isomers can influence its reactivity and effectiveness as a chain transfer agent. High-resolution gas chromatography, particularly when paired with sulfur-selective detectors, provides the necessary analytical power to characterize this intricate and industrially vital chemical product.

References

  • Chen, B., & Manz, T. A. (2010). Density Functional Steric Analysis of Linear and Branched Alkanes. The Journal of Physical Chemistry A, 114(49), 12978–12986. [Link]

  • Mo, Y., Wu, W., Song, L., Lin, M., Zhang, Q., & Gao, J. (2004). Origin of Stability in Branched Alkanes. Angewandte Chemie International Edition, 43(15), 1986-1990. [Link]

  • Karton, A., Tarnopolsky, A., Lamère, J.-F., Schatz, G. C., & Martin, J. M. L. (2009). Benchmark thermochemistry of the CnH2n+2 alkane isomers (n=2–8) and performance of DFT and composite ab initio methods for dispersion-driven isomeric equilibria. arXiv preprint arXiv:0905.3271. [Link]

  • Analytice. (n.d.). Tert-dodecyl mercaptan (mixture of isomers) - AIR analysis. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Relative Stability of Acyclic Alkanes. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TERTIARY DODECYL MERCAPTAN (TDM). Retrieved from [Link]

  • Li, Y., Yan, B., & Su, H. (2021). Insights into Dodecenes Produced from Olefin Oligomerization Based on Two-Dimensional Gas Chromatography–Photoionization–Time of Flight Mass Spectrometry and Multivariate Statistics. ACS Omega, 6(46), 31053–31061. [Link]

  • PubChem. (n.d.). 1-Dodecene. National Center for Biotechnology Information. Retrieved from [Link]

  • Analytice. (n.d.). tert-Dodecanethiol (tert-Dodecyl mercaptan) - WATER analysis. Retrieved from [Link]

  • Chan, W., & Lee, H. K. (2008). The determination of tertiary dodecyl mercaptan by low thermal mass gas chromatography-dual plasma sulfur chemiluminescence detection. Journal of Chromatographic Science, 46(8), 665–670. [Link]

  • ResearchGate. (2021). Insights into Dodecenes Produced from Olefin Oligomerization Based on Two-Dimensional Gas Chromatography–Photoionization–Time of Flight Mass Spectrometry and Multivariate Statistics. Retrieved from [Link]

  • LookChem. (n.d.). TERTIARY DODECYL MERCAPTAN. Retrieved from [Link]

  • McKee, W. C., & Schleyer, P. v. R. (2013). Correlation effects on the relative stabilities of alkanes. Journal of the American Chemical Society, 135(36), 13444–13452. [Link]

  • Nguyen, H. D. (2024). Structural prediction of carbon cluster isomers with machine-learning potential. Communications in Physics, 34(3), 261-267. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Dodecene. NIST Chemistry WebBook. Retrieved from [Link]

  • Good, W. D., & DePrater, B. L. (1966). Enthalpies of combustion and formation of the 1-alkanethiols. The methylene increment to the enthalpy of formation. [Hexane-, heptane-, and decanethiol]. Journal of Physical Chemistry, 70(10), 3206-3209. [Link]

  • Wikipedia. (n.d.). 1-Dodecene. Retrieved from [Link]

  • McKee, W. C., & Schleyer, P. v. R. (2013). Correlation effects on the relative stabilities of alkanes. Journal of the American Chemical Society, 135(36), 13444–13452. [Link]

  • ResearchGate. (2018). The ten most stable isomers of the C12²⁺. Retrieved from [Link]

  • Leal, J. P., & Monte, M. J. S. (2010). Standard enthalpies of formation of Li, Na, K, and Cs thiolates. Journal of Thermal Analysis and Calorimetry, 102(2), 701-706. [Link]

  • Wikipedia. (n.d.). Standard enthalpy of formation. Retrieved from [Link]

  • ResearchGate. (2002). GC-MS of polyethylene and polypropylene thermal cracking products. Retrieved from [Link]

  • Janex. (n.d.). Propylene Tetramer (PTM). Retrieved from [Link]

  • ResearchGate. (2019). Three examples of propylene tetramer structure. Retrieved from [Link]

  • Blanco, E., et al. (2020). Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. New Journal of Chemistry, 44(33), 14144-14152. [Link]

  • Lauer, A., et al. (2024). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. ACS Measurement Science Au, 4(1), 1-8. [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

  • Al-Sha'alan, N. H. (2023). Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. ACS Omega, 8(3), 3241-3253. [Link]

  • Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS. Retrieved from [Link]

  • Kim, Y. S., & Lee, D. H. (1995). A 13 C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers, Ethylene–Propylene–Butene-1, and Elthy. Polymer Journal, 27(4), 349-356. [Link]

  • Davidowski, S. K., et al. (n.d.). NMR Characterization of Ionicity and Transport Properties for a Series of Diethylmethylamine Based Protic Ionic Liquids. Arizona State University. Retrieved from [Link]

Sources

Physicochemical Profiling & Application Mechanics of Branched C12 Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of Branched C12 Thiols (tert-Dodecyl Mercaptan) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isomer Advantage

In the landscape of organosulfur chemistry, branched C12 thiols —predominantly represented by tert-dodecyl mercaptan (TDM) —occupy a critical functional niche distinct from their linear counterparts (n-dodecanethiol). While linear thiols are prized for their ability to form crystalline Self-Assembled Monolayers (SAMs), branched C12 thiols are the industrial and research standard for kinetic control .

Their complex isomeric composition (a mixture of highly branched C10–C13 structures) creates a "steric shield" around the sulfhydryl group. This steric bulk lowers the acidity of the thiol proton and modulates reactivity, making TDM an ideal Chain Transfer Agent (CTA) in radical polymerization and a stabilizing ligand in colloidal nanotechnology. This guide dissects the physicochemical properties, mechanistic behaviors, and characterization protocols of TDM.

Molecular Architecture: The "Mixture" as a Feature

Unlike n-dodecanethiol, which is a single discrete molecule, commercial TDM is a complex mixture produced via the acid-catalyzed addition of hydrogen sulfide to propylene tetramer or isobutylene trimer.

  • Isomeric Complexity: A typical TDM sample contains >100 isomers.[1] The sulfur atom is attached to a tertiary carbon, surrounded by bulky alkyl groups.

  • Steric Consequence: The tertiary attachment site significantly reduces the nucleophilicity of the sulfur atom in sterically demanding environments and suppresses the formation of disulfide bridges compared to primary thiols.

Comparative Topology
Featuren-Dodecanethiol (Linear)tert-Dodecyl Mercaptan (Branched)
Structure Unbranched chain (

)
Highly branched mixture (

isomers)
Thiol Type Primary (

)
Tertiary (

)
Packing Crystalline, dense (All-trans)Amorphous, liquid-like (Steric cones)
Acidity (pKa) ~10.5 (More acidic)~11–12 (Less acidic due to +I effect)
Oxidation Rapidly forms disulfidesResistant to oxidation (Steric protection)

Physicochemical Atlas

The following data aggregates standard values for commercial TDM (isomer mixture). Researchers must note that exact values vary slightly by batch composition.

Table 1: Core Physical Constants
PropertyValue / RangeTechnical Note
Molecular Weight 202.40 g/mol Average for C12 isomers.[2]
Physical State Colorless to pale yellow liquidDistinctive "skunky" or repulsive odor.[3]
Boiling Point 227–248 °CBroad range reflects isomeric mixture.
Density 0.858 g/cm³ (at 20 °C)Slightly less dense than water.
Vapor Pressure ~0.03 mbar (at 20 °C)Low volatility reduces inhalation risk vs lower thiols.
Viscosity ~36 mPa·s (at 20 °C)Higher than linear analogs due to entanglement.
Flash Point ~96–98 °CClosed cup; combustible.
Solubility (Water) Insoluble (< 1 mg/L)Hydrophobic hydration shell is energetically unfavorable.
Solubility (Organic) SolubleMiscible with styrene, acetone, hexane, alcohols.
LogP (Oct/Water) ~7.43 (Estimated)Indicates high lipophilicity/membrane permeability.

Mechanistic Functionality[7]

A. Radical Polymerization: The Chain Transfer Mechanism

In the synthesis of Styrene-Butadiene Rubber (SBR) and ABS latex, TDM acts as a molecular weight regulator. Its branched structure ensures a low chain transfer constant (


) , allowing for gradual consumption throughout the polymerization rather than immediate depletion.

Mechanism: The growing polymer radical (


) abstracts a hydrogen from TDM. The resulting thiyl radical (

) is stable enough to terminate a chain but reactive enough to initiate a new monomer chain (

), preserving the reaction rate while limiting molecular weight.

ChainTransfer Initiator Initiator (I) Propagating Growing Polymer (P•) Initiator->Propagating Initiation Propagating->Propagating Propagation (+M) DeadPolymer Dead Polymer (P-H) Propagating->DeadPolymer H-Abstraction TDM Branched Thiol (R-SH) TDM->DeadPolymer H-Donor ThiylRadical Thiyl Radical (RS•) TDM->ThiylRadical Transfer NewChain New Polymer Chain (RS-M•) ThiylRadical->NewChain Re-initiation (+M)

Figure 1: The Chain Transfer cycle. TDM donates a hydrogen to "kill" the growing chain, generating a thiyl radical that starts a new chain, effectively regulating molecular weight distribution.

B. Surface Chemistry: Steric Control in SAMs

When used in Self-Assembled Monolayers (SAMs) on gold (


), TDM behaves differently than linear thiols. The bulky tert-butyl-like tail prevents the formation of the tight 

lattice typical of n-alkanethiols.
  • Result: A "liquid-like" disordered monolayer.

  • Application: This disorder is exploited to create spaced interfaces (preventing protein non-specific binding by steric entropy) or to stabilize quantum dots (ligand exchange) where high crystallinity would cause aggregation.

SAM_Sterics Substrate Gold (Au) Substrate Linear Linear Thiol (Crystalline Packing) Linear->Substrate Van der Waals Lock ResultL High Density Ordered Monolayer Linear->ResultL Branched Branched TDM (Amorphous/Steric Cone) Branched->Substrate Steric Repulsion ResultB Low Density Liquid-like Phase Branched->ResultB

Figure 2: Comparative adsorption topology. TDM forms disordered layers due to the steric cone of the tertiary alkyl group, contrasting with the crystalline packing of linear thiols.

Experimental Protocols

Protocol A: Determination of Thiol Content (Iodometric Titration)

Objective: Quantify the purity of a TDM sample. Principle: Iodine (


) oxidizes the thiol (

) to a disulfide (

). The endpoint is detected when excess iodine complexes with starch to form a blue color.

Reagents:

  • 0.1 N Iodine solution (Standardized).

  • Starch indicator solution (1% w/v).

  • Ethanol or Isopropanol (Solvent).

Workflow:

  • Weighing: Accurately weigh ~0.3 g of TDM into a 250 mL Erlenmeyer flask.

  • Solubilization: Add 50 mL of ethanol. Swirl to dissolve (TDM is hydrophobic).

  • Titration: Add 2 mL of starch indicator. Titrate with 0.1 N Iodine solution.

  • Endpoint: The solution turns from colorless to a persistent blue/violet.

  • Calculation:

    
    
    (Where 33.07 is the eq.[4] wt. of SH group).
    

Self-Validating Check: If the blue color fades within 30 seconds, the oxidation is incomplete or the sample contains reducing impurities. Continue titrating until stability is reached.

Protocol B: Isomer Fingerprinting via GC-MS

Objective: Characterize the isomer distribution. Causality: Different isomers have slightly different boiling points and retention times. A single peak indicates degradation or incorrect sourcing; a "hump" or cluster of peaks confirms the branched mixture.

Parameters:

  • Column: Non-polar capillary column (e.g., DB-5 or HP-5), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: Hold 50°C (2 min)

    
     Ramp 10°C/min to 250°C 
    
    
    
    Hold (5 min).
  • Detector: Mass Spectrometer (EI mode).

Interpretation:

  • Linear Thiol: Single sharp peak at retention time corresponding to BP ~270°C.

  • TDM: A complex cluster of peaks (the "isomer envelope") eluting between 220–240°C equivalent boiling points.

References

  • OECD SIDS. (2006). SIDS Initial Assessment Report: tert-Dodecanethiol. UNEP Publications. Link

  • Arkema. (2023). Tertiary Dodecyl Mercaptan (TDM) Technical Data Sheet. Arkema Thiochemicals. Link

  • Chevron Phillips Chemical. (2022). Mercaptan Chemistry: Synthesis and Applications. CPChem Technical Literature. Link

  • Bain, C. D., et al. (1989). Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. Journal of the American Chemical Society.[5] Link

  • NIST Chemistry WebBook. (2024). tert-Dodecyl mercaptan Spectral Data. National Institute of Standards and Technology. Link

Sources

2,2,4,6,6-Pentamethylheptane-4-thiol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2,2,4,6,6-Pentamethylheptane-4-thiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Given the absence of extensive empirical solubility data in publicly available literature, this document synthesizes foundational chemical principles, analyzes the molecule's structural attributes, and provides a predictive solubility profile across a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its solubility is presented, empowering researchers to generate precise data for their specific applications. This guide is designed to be a critical resource for professionals in chemistry and drug development who handle highly non-polar, sterically hindered thiols.

Introduction and Molecular Profile

This compound is a complex, branched aliphatic thiol. Its structure is characterized by a heptane backbone heavily substituted with five methyl groups and a centrally located thiol (-SH) functional group at the C4 position. The CAS number for this compound is 93002-38-1.[1][2][3]

Molecular Structure:

The defining features of this molecule are its high degree of branching and the tertiary nature of the carbon atom bonded to the sulfur. These structural characteristics create significant steric hindrance around the thiol group and contribute to an overall bulky, non-polar molecular architecture. These features are paramount in determining its interaction with various solvents.

Physicochemical Properties and Their Impact on Solubility

Understanding the inherent properties of this compound is fundamental to predicting its solubility behavior.

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C12H26SThe high carbon and hydrogen content relative to the single sulfur atom indicates a predominantly non-polar, hydrocarbon-like character.
Molecular Weight ~202.40 g/mol [2]The relatively large size of the molecule will favor interactions with larger solvent molecules through van der Waals forces.
logP (o/w) 5.464 (estimated)[4]This high octanol-water partition coefficient strongly indicates that the compound is highly lipophilic (fat-loving) and hydrophobic (water-fearing), predicting poor solubility in polar solvents and excellent solubility in non-polar, lipophilic solvents.
Thiol Group (-SH) Sulfur analogue of an alcoholWhile the thiol group can theoretically participate in weak hydrogen bonding, it is significantly less effective than the hydroxyl (-OH) group in alcohols.[5][6] Furthermore, the steric bulk of the adjacent pentamethylheptane structure will largely shield the thiol group, minimizing its potential for polar interactions.
Water Solubility 0.4336 mg/L @ 25 °C (estimated)[4]The molecule is practically insoluble in water, reinforcing its non-polar nature.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7] This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible.

Dominance of Van der Waals Forces

Due to its large, non-polar aliphatic structure, the primary intermolecular forces governing the solubility of this compound will be London dispersion forces (a type of van der Waals force). Solvents that also rely on these forces for cohesion will be the most effective at dissolving this compound.

Negligible Role of Hydrogen Bonding

Thiols are generally poor hydrogen bond donors and acceptors compared to their alcohol counterparts.[5][8] The sulfur-hydrogen bond is less polarized than the oxygen-hydrogen bond, and the sulfur atom is less electronegative.[9] For this specific molecule, the immense steric hindrance from the flanking tert-butyl and other methyl groups further diminishes the thiol group's ability to interact with polar, hydrogen-bonding solvents.

The logical relationship between the molecule's properties and its solubility is visualized below.

G cluster_properties Molecular Properties cluster_forces Intermolecular Forces cluster_solubility Predicted Solubility Prop1 Large Aliphatic Structure (C12H25) Force1 Dominant Van der Waals Forces Prop1->Force1 Prop2 High logP (>5) Sol1 High in Non-Polar Solvents Prop2->Sol1 Sol3 Low in Polar Protic Solvents Prop2->Sol3 inversely Prop3 Sterically Hindered Thiol (-SH) Force3 Negligible H-Bonding Prop3->Force3 Force1->Sol1 Force2 Weak Dipole-Dipole Sol2 Moderate in Polar Aprotic Force2->Sol2 Force3->Sol3

Caption: Relationship between molecular properties and predicted solubility.

Predicted Solubility in Common Organic Solvents

Based on these principles, the following solubility profile is predicted:

Solvent ClassExamplesPredicted SolubilityRationale
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneHigh These solvents are structurally very similar to the solute, relying solely on London dispersion forces. The parent alkane of the thiol is 2,2,4,6,6-pentamethylheptane, which is an isomer of dodecane, making these excellent solvent choices.[10]
Non-Polar Aromatic Toluene, Benzene, XylenesHigh Strong van der Waals interactions between the solute's alkyl chains and the aromatic ring of the solvent will promote dissolution.
Chlorinated Solvents Dichloromethane (DCM), ChloroformHigh to Medium While possessing a dipole moment, these solvents are not strongly polar and are excellent at dissolving large, non-polar molecules.
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate, AcetoneMedium to Low These solvents have significant dipole moments but cannot donate hydrogen bonds. The large non-polar part of the thiol will interact favorably with the alkyl portions of these solvents, but the polar functional groups will not interact as strongly. Solubility is expected to be moderate but may require some energy input (e.g., sonication).
Polar Protic Ethanol, Methanol, IsopropanolLow The strong hydrogen-bonding network of these alcohol solvents would be disrupted by the introduction of the large, non-polar thiol. The energy cost of breaking the solvent-solvent interactions is not sufficiently compensated by new solute-solvent interactions.[5][6]
Highly Polar Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Low These are highly polar aprotic solvents. The disparity in polarity between the solute and solvent is too great, leading to poor miscibility.

Experimental Protocol for Solubility Determination

To move beyond prediction, a robust experimental protocol is required. The following method is a self-validating system for determining the saturation solubility of this compound in a given organic solvent. This protocol is adapted from standard methods for thiol quantification.[11][12]

Safety Precautions
  • Conduct all work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves.

  • The parent alkane is a flammable liquid; assume the thiol derivative has similar properties.[13][14] Keep away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.[1]

Materials and Reagents
  • This compound (solute)

  • Selected organic solvent (HPLC-grade or equivalent)

  • Analytical balance (4-decimal place)

  • Vials with PTFE-lined caps

  • Thermostatic shaker or incubator

  • Syringe filters (0.2 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • Reagent for quantification (e.g., 5,5'-dithiobis(2-nitrobenzoic acid) - Ellman's Reagent, or 2,2'-dithiobis(5-nitropyridine))[12][15]

  • Appropriate buffer or base if required by the quantification assay.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. "Excess" means adding enough solid/liquid so that some remains undissolved after equilibration.

    • Add a known volume (e.g., 5.00 mL) of the chosen organic solvent to the vial.

    • Seal the vial tightly.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solute at the end of this period confirms saturation.

  • Sample Collection and Dilution:

    • Allow the vial to stand undisturbed at the equilibration temperature for at least 2 hours to let the undissolved material settle.

    • Carefully withdraw a small aliquot (e.g., 1.00 mL) of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.2 µm PTFE syringe filter into a clean vial to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.

    • Perform a precise serial dilution of the filtered supernatant into a volumetric flask using the same solvent. The dilution factor should be chosen to bring the thiol concentration into the linear range of the chosen quantification assay.

  • Quantification of Thiol Concentration:

    • Use a validated colorimetric method, such as the Ellman's assay, to determine the concentration of the thiol in the diluted sample.[12] This typically involves reacting the thiol with a disulfide reagent to produce a colored compound, the absorbance of which is measured with a UV-Vis spectrophotometer.[11][15]

    • Prepare a calibration curve using known concentrations of this compound in the same solvent to ensure accuracy.

    • Calculate the concentration of the thiol in the diluted sample by comparing its absorbance to the calibration curve.

  • Calculation of Solubility:

    • Multiply the measured concentration by the dilution factor to determine the concentration in the original saturated solution.

    • Express the final solubility in appropriate units, such as g/L, mg/mL, or mol/L.

The experimental workflow is illustrated in the diagram below.

G A 1. Add Excess Thiol to Known Volume of Solvent B 2. Equilibrate at Constant Temp (e.g., 24h @ 25°C) A->B C 3. Settle and Withdraw Supernatant B->C D 4. Filter Supernatant (0.2 µm PTFE filter) C->D E 5. Perform Precise Serial Dilution D->E F 6. Quantify Thiol Concentration (e.g., UV-Vis Assay) E->F G 7. Calculate Original Concentration (Solubility) F->G

Caption: Experimental workflow for determining thiol solubility.

Conclusion

This compound is a highly non-polar and sterically hindered molecule. Its solubility is dominated by its large aliphatic structure, making it highly soluble in non-polar hydrocarbon and aromatic solvents. Conversely, its solubility is predicted to be low in polar solvents, particularly those with strong hydrogen-bonding networks like alcohols. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a reliable method for quantitative determination. This foundational understanding is crucial for scientists in formulation, process chemistry, and drug development to effectively handle and utilize this compound.

References

  • The Good Scents Company. (n.d.). 2,2,4,6,6-pentamethyl-4-heptane thiol. Retrieved from [Link]

  • Wikipedia. (2023). Thiol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3022051, 2,2,4,6,6-Pentamethyl-4-heptanethiol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet - Dodecane (isomers). Retrieved from [Link]

  • Google Patents. (1971). US3597160A - Colorimetric method for determining thiols.
  • Scribd. (n.d.). Understanding Thiols in Organic Chemistry. Retrieved from [Link]

  • Lile, R. E., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(10), 9415–9423. Retrieved from [Link]

  • Amru, S., et al. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. RSC Advances, 8, 30048-30055. Retrieved from [Link]

  • Harper, T. (2024, January 31). Organic Chemistry - Properties and Reactions of Thiols [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2,2,4,6,6-Pentamethyl-4-heptanethiol. CompTox Chemicals Dashboard. Retrieved from [Link]

  • TFF. (n.d.). 2,2,4,6,6-pentamethylheptane - Descrizione. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2,2,4,6,6-Pentamethylheptane Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. PMC. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Retrieved from [Link]

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 19). 18.8: Thiols and Sulfides. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 2,2,4,6,6-Pentamethylheptane-4-thiol from Triisobutylene

[1]

Executive Summary

This guide details the synthesis, purification, and characterization of 2,2,4,6,6-pentamethylheptane-4-thiol (PMHT) , a specific tertiary thiol isomer derived from triisobutylene (TIB).[1] While commercial "tert-dodecyl mercaptan" (TDM) exists as a complex isomeric mixture, high-precision applications—such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and advanced surfactant synthesis—require the specific steric bulk and chemical stability of the 2,2,4,6,6-isomer.[1]

Key Technical Differentiator: This protocol prioritizes a heterogeneous catalysis route (Amberlyst 15) over traditional homogeneous Lewis acids (BF₃/AlCl₃).[1] This approach minimizes downstream emulsification, eliminates acidic wastewater, and simplifies the isolation of the target isomer.

Part 1: Structural Analysis & Retrosynthesis[1]

The Substrate: Triisobutylene (TIB)

Commercial Triisobutylene is an oligomer mixture, primarily consisting of two isomers:

  • 2,2,4,6,6-pentamethyl-3-heptene [1]

  • 2,2,4,6,6-pentamethyl-4-heptene

Both isomers possess a carbon skeleton amenable to forming the target thiol. The synthesis relies on the Markownikoff addition of hydrogen sulfide (H₂S) to these olefins.

Mechanistic Pathway

The reaction proceeds via an electrophilic addition mechanism. The critical step is the formation of a stable tertiary carbocation.

  • Protonation: The acid catalyst protonates the double bond of the TIB isomers.

  • Carbocation Stability: The positive charge localizes at the C4 position. This is thermodynamically favored because the C4 carbocation is tertiary and flanked by bulky neopentyl-like groups, providing significant steric shielding and inductive stabilization.[1]

  • Nucleophilic Attack: H₂S attacks the C4 carbocation to form the protonated thiol, which subsequently loses a proton to regenerate the catalyst.

Diagram 1: Reaction Mechanism & Isomer Convergence

GTIB_3Triisobutylene Isomer A(3-heptene)CarbocationTertiary Carbocation Intermediate(C4 Positive Charge)TIB_3->CarbocationProtonationTIB_4Triisobutylene Isomer B(4-heptene)TIB_4->CarbocationProtonationH_IonH+ (Catalyst)H_Ion->CarbocationTargetTarget Thiol:This compoundCarbocation->TargetNucleophilic AttackH2SH₂S (Excess)H2S->Target

Caption: Convergence of TIB isomers to the thermodynamically stable C4 carbocation, yielding the target tertiary thiol.

Part 2: Catalytic Strategy

Catalyst Selection: Heterogeneous vs. Homogeneous

Historical industrial processes utilize BF₃ complexes or AlCl₃.[1] While effective, these generate complex "red oil" sludges and require aqueous quenching, which complicates the isolation of a hydrophobic thiol.[1]

Selected Catalyst: Amberlyst 15 (Dry) [1]

  • Type: Macroreticular sulfonated polystyrene-divinylbenzene resin (H+ form).[1]

  • Justification:

    • Purity: Eliminates metal halide contamination.[1]

    • Selectivity: The pore structure restricts the formation of higher molecular weight thioethers (R-S-R) by sterically hindering the attack of a second TIB molecule on the thiol.

    • Process: Filtration removes the catalyst instantly, stopping the reaction and preventing reversion during distillation.[1]

Stoichiometry & Thermodynamics[1]
  • H₂S:Olefin Ratio: A molar ratio of >5:1 is strictly required.[1] High H₂S concentration favors the formation of the thiol (R-SH) over the sulfide (R-S-R).

  • Temperature: 45°C – 60°C.[1]

    • < 40°C: Reaction kinetics are too slow for the sterically hindered TIB.

      • 80°C:* Increases risk of TIB depolymerization (to isobutylene) and oligomerization.[1]

Part 3: Detailed Experimental Protocol

Safety Pre-Requisites
  • H₂S Hazard: Hydrogen sulfide is a broad-spectrum poison.[1] Work must be performed in a certified fume hood with H₂S detectors.[1]

  • Pressure: The reaction requires a pressure vessel (autoclave) rated for at least 50 bar.

Equipment Setup
  • Reactor: 300 mL Hastelloy or 316 Stainless Steel Parr Reactor with magnetic drive stirring.

  • Feed System: HPLC pump for TIB (optional) or batch loading; Gas booster or high-pressure cylinder for H₂S.[1]

  • Downstream: Caustic scrubber (NaOH 10%) to neutralize vented H₂S.[1]

Synthesis Procedure
StepActionCritical ParameterCausality
1 Catalyst Prep Dry Amberlyst 15 at 100°C under vacuum for 12h.Removes water which deactivates acid sites and inhibits carbocation formation.[1]
2 Loading Charge Reactor with TIB (100g, 0.59 mol) and Dried Amberlyst 15 (5g, 5 wt%).[1]5 wt% loading provides sufficient surface area for reaction completion < 6h.
3 Purging Seal reactor.[1] Purge with N₂ (3x), then H₂S (1x).[1]Removes O₂ to prevent formation of sulfonic acids or disulfides.
4 Pressurization Charge H₂S to 15 bar (220 psi) at room temp.[1]High pressure ensures H₂S is dissolved in the liquid phase (TIB).
5 Reaction Heat to 50°C . Stir at 800 RPM. Maintain pressure (top up H₂S if drops).800 RPM eliminates mass-transfer limitations between the solid catalyst and liquid phase.[1]
6 Termination After 6 hours, cool to 10°C. Vent excess H₂S into caustic scrubber.Cooling minimizes volatile loss of the olefin during venting.
7 Workup Filter the crude liquid through a sintered glass frit.[1]Removes solid acid catalyst immediately.[1]
Purification (Fractional Distillation)

The crude mixture contains unreacted TIB, the target PMHT, and minor heavy sulfides.[1]

  • Apparatus: Vacuum distillation setup with a Vigreux column (or packed column >5 theoretical plates).

  • Pressure: Reduce system pressure to 5–10 mmHg .

  • Fractions:

    • F1 (Unreacted TIB): BP ~40–50°C at 10 mmHg.[1]

    • F2 (Target PMHT): BP ~85–90°C at 10 mmHg (Correlates to ~220°C atm).[1]

    • Residue: Heavy sulfides.[1]

Diagram 2: Experimental Workflow

Workflowcluster_0Synthesis Phasecluster_1Isolation PhasePrepCatalyst Drying(100°C, Vacuum)ReactParr Reactor(TIB + H₂S + Amberlyst)50°C, 15 barPrep->ReactVentVent H₂S to ScrubberReact->VentFilterFiltration(Remove Catalyst)Vent->FilterDistillVacuum Distillation(10 mmHg)Filter->DistillProductPure PMHT(Collect @ 85-90°C)Distill->Product

Caption: Process flow from catalyst preparation to fractional distillation of the target thiol.

Part 4: Characterization & Validation[1]

To confirm the isolation of the This compound isomer versus other potential isomers, Nuclear Magnetic Resonance (NMR) is the primary tool.[1]

1H NMR Analysis (CDCl₃, 400 MHz)

The symmetry of the molecule is the key identifier.

  • δ 1.01 ppm (s, 9H): The tert-butyl group at C2 (or C6 equivalent).[1]

  • δ 1.05 ppm (s, 6H): The gem-dimethyl group.[1]

  • δ 1.45 ppm (s, 3H): The methyl group directly attached to C4 (the thiol carbon).[1]

  • δ 1.60 ppm (s, 1H): The thiol proton (-SH).[1] Note: This peak may vary/exchange.

  • Absence of vinylic protons: Confirms complete consumption of TIB.[1]

IR Spectroscopy[1][2]
  • 2570 cm⁻¹: Weak but sharp absorption characteristic of the S-H stretch .[1]

  • No peaks at 1600–1680 cm⁻¹: Confirms absence of C=C double bonds.[1]

Physical Properties (Reference)
PropertyValueNote
Molecular Weight 202.40 g/mol C₁₂H₂₆S
Boiling Point 218–220°C (atm)~88°C @ 10 mmHg
Density 0.845 g/mL@ 20°C
Appearance Colorless LiquidDistinct "mercaptan" odor

References

  • Preparation of tert-dodecylmercaptan. Justia Patents. US Patent Application, 2008.[1] Link

  • Method for preparing tertiary dodecyl mercaptan by using modified Y molecular sieve catalyst. Google Patents. CN116162048A.[1] Link

  • 2,2,4,6,6-Pentamethyl-4-heptanethiol (Compound Summary). PubChem. National Library of Medicine. Link[1]

  • Thiol-Terminated Polyisobutylene: Synthesis, Characterization, and Derivatization. Drexel University Research. (Context on PIB/TIB thiol functionalization). Link

  • Catalytic Conversion for Hydrogen Sulfide. Aerosol and Air Quality Research. (Mechanistic insights on H₂S activation). Link

Methodological & Application

Application Note: Controlled Surface Functionalization using Branched Alkanethiol Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While linear alkanethiols are the industry standard for creating dense, crystalline-like passivation layers, they often fail in complex biological applications where surface fluidity and ligand spacing are critical. Branched alkanethiols (e.g., those with isopropyl, tert-butyl, or phytanyl tails) offer a superior alternative for drug development assays. They introduce controlled steric hindrance, preventing the "locking" of the monolayer. This results in a liquid-like interface that significantly reduces non-specific protein adsorption (antifouling) and improves the accessibility of surface-tethered ligands.

This guide provides a rigorous protocol for the preparation of branched SAMs, emphasizing the kinetic differences compared to linear analogs and detailing the "Backfilling" technique used in biosensor fabrication.

Mechanistic Insight: The "Fluid Shield" vs. The "Crystalline Lock"

To master branched SAMs, one must understand the thermodynamic trade-off between Van der Waals (VdW) forces and steric entropy.

  • Linear Alkanethiols (The Lock): Long alkyl chains (

    
    ) align parallel to each other, maximizing inter-chain VdW forces. This creates a semi-crystalline, solid-like surface. While stable, this rigidity can entrap non-specific proteins and force tethered ligands into inactive conformations.
    
  • Branched Alkanethiols (The Shield): Branching (e.g., methyl groups along the chain or bulky terminal groups) disrupts this packing. The VdW forces are weaker, and the monolayer retains a "liquid-like" or amorphous character even at high coverage. This entropy penalty creates a kinetic barrier against protein fouling and allows tethered drugs/ligands to rotate freely.

Visualization: Adsorption Kinetics & Organization

The following diagram illustrates the competitive pathway between kinetic adsorption and thermodynamic organization, highlighting where branched thiols differ.

SAM_Formation_Mechanism Solvent Thiol in Solution (Random Diffusion) Physisorption Physisorption (Weak Surface Interaction) Solvent->Physisorption Diffusion Chemisorption Chemisorption (Au-S Bond) (Fast: Sec - Mins) Physisorption->Chemisorption Au-S Formation Organization Reorganization & Packing (Slow: Hours - Days) Chemisorption->Organization VdW Driving Force Organization->Physisorption Desorption of Defects Linear_Result Linear Outcome: Crystalline, Dense (High VdW) Organization->Linear_Result Linear Thiols (Efficient Packing) Branched_Result Branched Outcome: Amorphous, Fluid (High Sterics) Organization->Branched_Result Branched Thiols (Steric Disruption)

Figure 1: Kinetic pathway of SAM formation. Branched thiols (dashed line) encounter a steric barrier during the 'Organization' phase, resulting in a thermodynamically stable but amorphous 'liquid-like' state.

Core Protocol: Preparation of Branched SAMs

Objective: Create a homogeneous monolayer of branched alkanethiols (e.g., 3,7,11-trimethyldodecane-1-thiol) on a gold substrate.

Reagents & Equipment[1][2][3][4]
  • Substrate: Polycrystalline Gold (Au) on Silicon or Glass (Ti or Cr adhesion layer).

  • Thiol: Branched Alkanethiol (>95% purity). Note: Impurities in branched thiols can severely affect disorder; use fresh stock.

  • Solvent: Absolute Ethanol (200 proof, HPLC grade). Alternative: Toluene or DCM if the branched tail is highly hydrophobic.

  • Cleaning: Piranha solution (3:1 H₂SO₄:H₂O₂) OR UV/Ozone cleaner.

  • Inert Gas: High-purity Nitrogen (N₂) or Argon.

Step-by-Step Methodology
Step 1: Substrate Activation (Critical)

Branched thiols are less efficient at displacing contaminants than linear ones due to lower VdW driving forces. A pristine surface is non-negotiable.

  • UV/Ozone: Expose Au substrate to UV/Ozone for 20 minutes to remove organic carbon.

  • Ethanol Rinse: Immediately rinse with absolute ethanol to reduce the gold oxide surface (Au-O is unstable; ethanol reduces it back to Au(0) which binds Thiol).

  • Dry: Blow dry with N₂.[1]

Step 2: Solution Preparation[2][3]
  • Concentration: Prepare a 1 mM solution of the branched thiol in ethanol.

    • Calculation: For MW ~260 g/mol , dissolve 2.6 mg in 10 mL Ethanol.

    • Note: Unlike linear thiols where 1 mM is standard, for highly bulky branches (e.g., dendrons), reduce concentration to 0.1 mM to prevent micelle formation in solution before adsorption.

Step 3: Incubation (The Kinetic Adjustment)
  • Immerse the clean substrate into the thiol solution.[2][3][1][4]

  • Time: Incubate for 24 to 48 hours at room temperature (20-25°C).

    • Why? Branched thiols have slower reorganization kinetics. While linear thiols order in ~18h, branched thiols require extra time to find their energetic minimum amidst steric clashes.

  • Container: Use a sealed glass vial (scintillation vial) cleaned with piranha. Backfill headspace with N₂ to prevent thiol oxidation to sulfonates.

Step 4: Rinsing & Drying[2][3]
  • Remove substrate with tweezers.

  • Rinse 1: Stream of fresh ethanol (10s) to remove bulk solution.

  • Rinse 2: Sonicate in fresh ethanol for 1 minute.

    • Crucial: Branched SAMs trap more solvent and physisorbed molecules in their "loose" structure. Sonication helps dislodge these non-covalently bound species.

  • Dry: Stream of N₂ gas.[2][3][1]

Application Protocol: The "Backfilling" Strategy

This is the primary use case in drug discovery: using a short, branched thiol to fill the gaps around a large "capture" ligand, preventing non-specific binding.

Scenario: You have immobilized a Protein or DNA capture probe and need to passivate the remaining gold surface.

  • Primary Adsorption: Incubate gold with the Capture Ligand (low concentration, e.g., 1-10 µM) for 1-2 hours.

  • Rinse: Gently rinse with buffer/solvent.

  • Backfilling: Immerse the surface in a 1 mM solution of Branched Thiol (e.g., 6-mercapto-1-hexanol or a branched PEG-thiol).

  • Time: Incubate for 1-4 hours .

    • Control: Do not over-incubate. Branched thiols are kinetically faster at reaching the surface than large ligands, but thermodynamically, they can displace the ligand if left too long (Exchange Reaction).

  • Result: The branched thiols fill the voids, lifting the ligand off the surface and creating a "non-stick" background.

Characterization & Validation

Branched SAMs look different from linear ones. Use this table to validate your surface.

TechniqueParameterLinear SAM (Reference)Branched SAM (Expected)Interpretation
Contact Angle (Water) Static Angle (

)
110° - 115° (Methyl term.)100° - 105° Lower packing density exposes underlying methylene (

) groups, slightly reducing hydrophobicity.
Contact Angle Hysteresis (

)
< 5°> 10° High hysteresis indicates surface roughness/heterogeneity typical of amorphous packing.
Ellipsometry Thickness

Å
10-20% Lower Branched chains cannot stand fully upright (lower tilt angle), resulting in a thinner film.
XPS Au/C RatioLowHigher Lower carbon density per unit area due to steric spacing.
Cyclic Voltammetry Blocking (

)
Near perfect insulationLeaky / Pinholes Branched SAMs are less insulating. This is often desired for electrochemical sensing where electron transfer is needed.

Troubleshooting Guide

Issue: High Non-Specific Binding (NSB)
  • Cause: Phase segregation. The branched thiols clumped together, leaving patches of bare gold or disordered domains.

  • Solution: Perform the incubation at a slightly elevated temperature (40-50°C ). This provides thermal energy to overcome the kinetic barriers of mixing, creating a more homogeneous distribution.

Issue: Ligand Displacement
  • Cause: During backfilling, the branched thiol displaced your capture ligand.

  • Solution: Reduce backfilling time to 30 minutes or reduce branched thiol concentration to 0.1 mM. Alternatively, use a branched thiol with a shorter chain length than the ligand linker to reduce VdW competition.

Issue: Hazy/Cloudy Surface
  • Cause: Polymerization of thiols (disulfide formation) in solution or precipitation of bulky groups.

  • Solution: Ensure solvents are degassed. Add a trace amount of TCEP (tris(2-carboxyethyl)phosphine) to the incubation solution to keep thiols reduced (only if compatible with other ligands).

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[5][6] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[5][7][8][9] Chemical Reviews, 105(4), 1103–1170.

  • Bensebaa, F., et al. (1998). Kinetics of Formation of Long-Chain n-Alkanethiolate Monolayers on Polycrystalline Gold. Langmuir, 14(22), 6579–6587.

  • Harder, P., Grunze, M., Dahint, R., Whitesides, G. M., & Laibinis, P. E. (1998). Molecular Conformation in Oligo(ethylene glycol)-Terminated Self-Assembled Monolayers on Gold and Silver Surfaces Determines Their Ability To Resist Protein Adsorption. Journal of Physical Chemistry B, 102(2), 426–436.

  • Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews, 39(5), 1805-1834.

Sources

tert-dodecyl mercaptan dosing strategies in RAFT polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, tert-dodecyl mercaptan (TDM) typically acts as an antagonist to living characteristics due to its high chain transfer constant (


), which promotes irreversible termination. However, when dosed strategically, TDM becomes a powerful tool for two specific objectives: (1) Tailoring Molecular Weight Distribution (MWD)  for industrial processability (e.g., modifying rheology by broadening dispersity), and (2) Post-Polymerization End-Group Removal  (radical-induced reduction) to eliminate the colored thiocarbonylthio moiety.

This guide details the mechanistic interactions between TDM and RAFT agents and provides validated protocols for both concurrent and sequential dosing strategies.

Mechanistic Grounding: The RAFT vs. Thiol Conflict

To master TDM dosing, one must understand the competition for the propagating radical (


).
  • The RAFT Pathway (Living):

    
     adds to the RAFT agent, forming an intermediate radical that fragments to preserve the active center. This yields narrow dispersity (
    
    
    
    ) and "living" chains.[1]
  • The TDM Pathway (Dead): TDM acts via hydrogen abstraction.

    
     abstracts a hydrogen from TDM (
    
    
    
    ), terminating the polymer chain (
    
    
    ) and generating a thiyl radical (
    
    
    ). This yields "dead" chains and broadens dispersity.

Key Insight: In a hybrid system, the ratio of [RAFT] to [TDM] dictates the balance between "livingness" and "processability."

Visualization: The Competitive Kinetic Landscape

RAFT_TDM_Mechanism cluster_RAFT RAFT Cycle (Living) cluster_TDM TDM Transfer (Dead) PropRad Propagating Radical (Pn•) RAFT_Agent RAFT Agent (Z-C(=S)S-R) PropRad->RAFT_Agent k_add (Reversible) TDM tert-Dodecyl Mercaptan (R-SH) PropRad->TDM k_tr (Irreversible H-abstraction) Intermediate Adduct Radical (Pn-S-C(Z)-S-R)• RAFT_Agent->Intermediate Dormant Dormant Polymer (Pn-RAFT) Intermediate->Dormant Fragmentation Dormant->PropRad Re-activation DeadPoly Dead Polymer (Pn-H) TDM->DeadPoly Thiyl Thiyl Radical (RS•) TDM->Thiyl Thiyl->PropRad Re-initiation

Figure 1: Kinetic competition between the RAFT equilibrium (Blue) and TDM-mediated chain transfer (Yellow). High TDM concentrations divert flux toward dead polymer chains.

Strategy A: Concurrent Dosing for Rheology Control

Objective: Intentionally broaden the Molecular Weight Distribution (MWD) to improve polymer processing (e.g., extrusion, molding) while maintaining partial living character. Context: Pure RAFT polymers often exhibit high melt viscosity due to narrow


. Adding TDM creates a bimodal distribution (Living + Dead chains) that acts as a self-plasticizer.
Experimental Protocol: Hybrid RAFT/TDM Polymerization

Materials:

  • Monomer: Styrene or Methyl Methacrylate (purified).

  • RAFT Agent: CPDB (Cyanoisopropyl dithiobenzoate) or similar.[2]

  • Regulator: tert-Dodecyl Mercaptan (TDM).

  • Initiator: AIBN.[3][4]

Step-by-Step Workflow:

  • Stoichiometric Calculation:

    • Target

      
       (Degree of Polymerization) is defined primarily by the RAFT agent concentration.
      
    • The Tuning Ratio: Define

      
      .
      
      • 
        : Negligible effect on PDI.
        
      • 
        : Moderate broadening (
        
        
        
        ).
      • 
        : Loss of RAFT control; system reverts to conventional chain transfer kinetics.
        
  • Preparation (Example for Bulk Styrene):

    • Prepare a stock solution of Monomer (10 mL).

    • Add RAFT Agent (

      
       M).
      
    • Add AIBN (

      
       M).
      
    • Dosing Step: Add TDM to achieve

      
       (approx 
      
      
      
      M).
  • Degassing:

    • Perform 3 freeze-pump-thaw cycles. Oxygen inhibition is critical to avoid in hybrid systems as thiols are sensitive to oxidation (forming disulfides).

  • Polymerization:

    • Heat to 70°C.

    • Note: TDM has a high transfer constant (

      
       for styrene). It will be consumed faster than the monomer.
      
    • Continuous Dosing Variant: For uniform broadening, TDM should be fed continuously via a syringe pump over the reaction duration to maintain a constant

      
       ratio.
      
  • Validation:

    • Analyze via GPC.[3][5] Look for a low-MW tail (TDM effect) and a main peak (RAFT effect).

Data Summary: Impact of TDM Ratio

[TDM]/[RAFT] RatioExpected PDI (

)
Livingness (%)Application
0.0 (Pure RAFT)< 1.15> 95%Block Copolymers
0.21.20 - 1.35~ 80%General Molding
0.51.40 - 1.60~ 50%High-Speed Extrusion
> 1.0> 1.80< 20%Standard Rubber (SBR)

Strategy B: Sequential Dosing for End-Group Removal

Objective: Remove the thiocarbonylthio end-group (which is colored and liable to degrade) by replacing it with a hydrogen atom. Mechanism: Radical-Induced Reduction.[5][6][7] A radical source attacks the RAFT group, and TDM acts as a hydrogen atom donor to cap the chain.

Experimental Protocol: RAFT End-Group Bleaching

Prerequisites:

  • Completed RAFT polymerization (Polymer is purified or still in solution).

  • The polymer must have a terminal RAFT group (

    
    ).
    

Step-by-Step Workflow:

  • Solution Prep:

    • Dissolve the RAFT polymer in a suitable solvent (e.g., Toluene, THF). Concentration: ~10-20 wt%.

  • Reagent Dosing:

    • Initiator: Add AIBN or Lauroyl Peroxide. Ratio: 20 equivalents relative to polymer end-groups.

    • H-Donor (TDM): Add TDM. Ratio: 40-50 equivalents relative to polymer end-groups.

    • Why Excess? The reaction relies on the exchange equilibrium. Excess TDM drives the reaction to completion and prevents radical coupling of polymer chains.

  • Thermal Treatment:

    • Degas the solution thoroughly (Nitrogen sparge for 20 min).

    • Heat to reflux (or 80°C) for 2-4 hours.

    • Visual Cue: The solution should fade from pink/yellow (typical RAFT colors) to colorless.

  • Purification:

    • Precipitate the polymer into cold methanol/hexane (depending on solubility) to remove the excess TDM and TDM-disulfides.

    • Warning: TDM smells potent. Use bleach in the waste trap to oxidize residual thiols.

Visualization: End-Group Removal Workflow

EndGroup_Removal Start RAFT Polymer (Colored, Pn-SC(=S)Z) Mix Add Excess Initiator (I•) + Excess TDM (H-Donor) Start->Mix Heat Heat (80°C, 4h) Radical Attack Mix->Heat Exchange Intermediate Radical Fragments Heat->Exchange I• attacks C=S Cap H-Abstraction from TDM Exchange->Cap Releases Pn• Final Bleached Polymer (Colorless, Pn-H) Cap->Final Pn• takes H from TDM

Figure 2: Workflow for converting living RAFT polymers to inert, colorless chains using TDM.

Troubleshooting & Critical Considerations

  • Retardation: High concentrations of TDM in the initial RAFT mix can cause severe retardation (slowing of rate) in certain monomers (like acrylates) due to the stability of the intermediate thiyl radicals.

  • Odor Management: TDM has a low odor threshold. All protocols must be performed in a fume hood. Glassware should be soaked in a dilute bleach solution (

    
    ) to oxidize residual mercaptans before washing.
    
  • Alternative H-Donors: If TDM is too difficult to remove or odor is prohibitive, hypophosphite salts or tributylstannane (toxic) are alternatives, but TDM remains the most cost-effective organic-soluble option.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2008). Radical addition–fragmentation chemistry in polymer synthesis. Polymer, 49(5), 1079-1131. Link

  • Chong, Y. K., Moad, G., Rizzardo, E., & Thang, S. H. (2007). Thiocarbonylthio end group removal from RAFT-synthesized polymers by radical-induced reduction. Macromolecules, 40(13), 4446-4455. Link

  • Chiefari, J., et al. (1998). Living free-radical polymerization by reversible addition-fragmentation chain transfer: the RAFT process.[2][3][4][5][6][8][9] Macromolecules, 31(16), 5559-5562. Link

  • Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2,4,6,6-Pentamethylheptane-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PMHT-DIST-001
Subject: Optimizing Distillation Protocols for Tertiary Dodecyl Mercaptan Isomers

User Guide Overview

Welcome to the Advanced Separations Support Hub. You are likely accessing this guide because you are working with 2,2,4,6,6-pentamethylheptane-4-thiol (PMHT) , a bulky tertiary thiol often found as the primary isomer in commercial "Tertiary Dodecyl Mercaptan" (TDM).

This molecule presents unique purification challenges due to its steric hindrance , thermal sensitivity (retro-Michael addition), and susceptibility to oxidative coupling . This guide replaces standard textbook procedures with field-optimized protocols for high-purity isolation.

Part 1: Critical Pre-Process Assessment

Before assembling your glassware, you must address the three primary failure modes associated with PMHT purification.

Material Compatibility Check

WARNING: Thiols are chemically aggressive toward specific metals.

  • FORBIDDEN: Copper, Brass, Zinc (Standard vacuum grease fittings often contain brass).

    • Reason: PMHT reacts rapidly with copper to form mercaptides, causing green/blue discoloration and catalytic decomposition.

  • REQUIRED: Stainless Steel (304/316), Borosilicate Glass, PTFE (Teflon), or Kalrez seals.

The "Yellowing" Indicator
  • Observation: If your crude PMHT is distinctively yellow or orange.

  • Diagnosis: Presence of disulfides (oxidation products) or polysulfides.

  • Implication: Disulfides have significantly higher boiling points than the thiol. They will remain in the pot residue. Do not attempt to distill them over; you will degrade your product before they vaporize.

Thermal Stability Limit

Tertiary thiols are less thermally stable than primary thiols. At temperatures exceeding 150–160°C , PMHT can undergo elimination, releasing hydrogen sulfide (


) and reverting to the alkene (2,2,4,6,6-pentamethyl-3-heptene).
  • Rule: You must use vacuum distillation. Atmospheric distillation will destroy your product.

Part 2: The Distillation Protocol

Experimental Setup Logic

The following workflow minimizes thermal stress and prevents oxidation.

PMHT_Distillation_Flow Start Crude PMHT Mixture Degas Step 1: Degassing (Remove H2S/Volatiles) Start->Degas N2 Sparge VacSetup Step 2: Vacuum Setup (< 20 mmHg) Degas->VacSetup Heat Step 3: Heating Ramp (Oil Bath) VacSetup->Heat Fraction1 Fraction 1: Fore-run (Unreacted Olefins) Heat->Fraction1 T < 95°C @ 15mmHg Fraction2 Fraction 2: Main Cut (Pure PMHT) Fraction1->Fraction2 T ~ 98-105°C @ 15mmHg Residue Pot Residue (Disulfides/Polymers) Fraction2->Residue Stop if T_pot > 140°C

Figure 1: Logical flow for the fractional vacuum distillation of PMHT.

Step-by-Step Methodology

1. Preparation & Degassing:

  • Load the crude PMHT into a 2-neck round bottom flask.

  • Crucial: Sparge with dry Nitrogen or Argon for 15 minutes to remove dissolved oxygen and residual

    
    .
    
  • Add a PTFE-coated magnetic stir bar (do not use boiling chips; they lose efficacy under vacuum interruptions).

2. Vacuum Application:

  • Connect a vacuum pump capable of reaching 10–20 mmHg (Torr).

  • Trap Setup: Install a cold trap (Dry ice/Isopropanol) and a bleach trap (sodium hypochlorite) at the pump exhaust.

    • Why? To neutralize escaping thiols and protect the pump oil.

3. Fractionation:

  • Use a Vigreux column (15–20 cm) or a short path distillation head. A high-efficiency packed column is usually unnecessary and increases pressure drop (raising pot temp).

  • Begin heating the oil bath. Do not use a heating mantle directly if possible to avoid hot spots.

4. Collection Strategy (Data Table):

FractionComponent IdentityApprox. Vapor Temp (at 15 mmHg)Visual CueAction
Fore-run C12 Olefins / Light Impurities< 95°CRapid condensation, low viscosityDiscard to waste
Main Cut Pure PMHT 98°C – 105°C Clear, colorless liquidCollect
Residue Disulfides / Heavy Ends> 110°C (Vapor)Deep yellow/orange oil in potStop heating

Note: Boiling points are approximate and depend heavily on vacuum stability. Use the Nomograph logic: T_boil drops ~100°C from atmospheric (230°C) to 15 mmHg.

Part 3: Troubleshooting & FAQs

Q1: The distillate is cloudy. What happened?

Diagnosis: Water contamination or "Entrained Sulfur."

  • The Fix: If the crude contained water, it azeotropes with the thiol. Dry the Main Cut over anhydrous Sodium Sulfate (

    
    ) for 2 hours and filter. If cloudiness persists, it may be colloidal sulfur; simple filtration through Celite usually resolves this.
    
Q2: My yield is lower than expected, and the pot residue is thick.

Diagnosis: Thermal decomposition or Polymerization.

  • The Fix: You likely overheated the pot.

    • Did you use a vacuum of at least 20 mmHg? Weaker vacuums require higher temps, triggering decomposition.

    • Check: Ensure the pot temperature never exceeds 150°C. If the distillation stalls below this, improve your vacuum, do not increase heat.

Q3: The product smells "rotten" even for a thiol.

Diagnosis: Presence of


 (Hydrogen Sulfide).
  • The Fix: PMHT has a distinct mercaptan odor, but sharp "rotten egg" notes indicate

    
     degradation.
    
  • Protocol: Sparge the final distilled product with Nitrogen for 30 minutes. This strips the volatile

    
     while leaving the higher-boiling PMHT intact.
    
Q4: Can I store the purified PMHT on the shelf?

Diagnosis: Oxidative instability.

  • The Fix: No. Tertiary thiols oxidize to disulfides in air.

  • Storage Protocol: Store under an inert atmosphere (Argon/Nitrogen) in a dark container. Add a septum seal to prevent air ingress during sampling.

Part 4: Quality Control (QC) Validation

After distillation, validate purity using these parameters:

  • Refractive Index (

    
    ):  Expect ~1.4630 – 1.4650.
    
  • Gas Chromatography (GC):

    • Column: Non-polar (e.g., DB-1 or HP-5).

    • Profile: The olefin (impurity) elutes before the thiol. The disulfide (impurity) elutes much later (or not at all).

  • Titration: Iodometric titration can quantify the -SH content to confirm it matches the theoretical molecular weight (202.4 g/mol ).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3022051, 2,2,4,6,6-Pentamethyl-4-heptanethiol. Retrieved from [Link]

  • Organic Syntheses (1943). n-Dodecyl Mercaptan (General procedure for high MW mercaptans). Coll. Vol. 2, p. 246.[1] Retrieved from [Link]

Sources

Technical Support Center: Impurity Analysis of Technical Grade tert-Dodecyl Mercaptan (TDM)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Dr. A. Vance, Senior Application Scientist Topic: Characterization & Impurity Detection in Technical Grade TDM (CAS: 25103-58-6)

Welcome to the TDM Technical Hub

If you are here, you likely encountered a chromatogram that looks like a "hump" rather than a peak, or your polymerization kinetics are drifting due to unknown sulfur species.

Technical grade tert-Dodecyl Mercaptan (TDM) is not a single molecule; it is a complex isomeric mixture derived from the oligomerization of propylene (propylene tetramer) or isobutylene.[1] Because of this, "purity" is a function of functional activity (thiol content) versus inert byproducts (alkenes, disulfides).

This guide prioritizes Standardized ASTM Methodologies and Self-Validating Protocols to help you distinguish between the isomeric matrix and actual impurities.

Module 1: The "Ghost Peak" Phenomenon (Chromatography)

User Query: "I injected TDM into my GC-MS, and instead of a sharp peak, I see a massive, broad cluster that spans several minutes. Is my column overloaded or degraded?"

Technical Diagnosis: This is normal behavior for technical grade TDM. The "cluster" is the Isomer Cloud . TDM consists of dozens of constitutional isomers (differing branching structures of the C12 alkyl chain). Standard non-polar columns (like DB-1 or HP-5) cannot resolve these fully, resulting in a co-eluting envelope.

The Real Issue: The danger is not the hump, but what hides inside or after it.

  • Hydrocarbon Carryover: Unreacted propylene tetramer (C12 alkenes).

  • Oxidation Products: Di-tert-dodecyl disulfide (non-reactive chain terminators).

The Protocol: Selective Detection (GC-SCD) Do not rely solely on FID (Flame Ionization Detector) or MS (Mass Spectrometry) for purity, as the hydrocarbon matrix dominates the signal. You must use Sulfur Chemiluminescence Detection (SCD) to decouple the sulfur species from the carbon matrix.

Step-by-Step Workflow:

  • Method: ASTM D5623 (Sulfur Compounds in Light Petroleum Liquids) [1].

  • Column: 30m x 0.32mm dimethyl polysiloxane (e.g., DB-1).

  • Detector: SCD (Sulfur Chemiluminescence Detector).

    • Why? SCD is equimolar and linear.[2][3][4] It ignores the alkene impurities, allowing you to integrate the Total Sulfur Area of the TDM hump without interference from the hydrocarbon feedstock.

  • Validation:

    • Inject a standard of Di-tert-dodecyl disulfide . It will elute significantly later than the TDM thiol hump due to higher boiling point (>200°C).

    • If you see a secondary hump eluting after the main TDM cluster, your sample is oxidized.

G Sample TDM Sample GC_Inlet GC Inlet (Split 100:1) Sample->GC_Inlet Column Non-Polar Column (DB-1) GC_Inlet->Column Splitter Effluent Split Column->Splitter FID FID Signal (Detects C-H) Splitter->FID Channel A SCD SCD Signal (Detects S only) Splitter->SCD Channel B Result_FID Result: Total Hydrocarbons (Feedstock + TDM) FID->Result_FID Result_SCD Result: Sulfur Specific (Thiols + Disulfides) SCD->Result_SCD

Figure 1: Dual-channel detection strategy. FID quantifies the matrix (purity relative to feedstock), while SCD isolates sulfur species to detect oxidation.

Module 2: Quantifying "Dead" Sulfur (Disulfides)

User Query: "My GC-SCD shows a pure sulfur profile, but my polymerization reaction is stalling. The stoichiometry seems off."

Technical Diagnosis: GC-SCD tells you total sulfur, but it doesn't easily distinguish between active thiol sulfur (-SH) and inactive disulfide sulfur (-S-S-) if the disulfide peaks are broad or degrade in the injector. You need a "Self-Validating" wet chemistry approach to determine the Mercaptan Number .

The Protocol: Potentiometric Titration (ASTM D3227) This is the definitive method for quantifying active -SH groups. Disulfides do not react with silver nitrate.

The Logic:



Experimental Steps:

  • Reference Standard: ASTM D3227 [2].[5]

  • Solvent: Dissolve TDM in an alcoholic sodium acetate titration solvent (makes the sample conductive).

  • Titrant: 0.01 M Silver Nitrate (

    
    ) in isopropanol.
    
  • Electrode: Silver/Silver-Sulfide (

    
    ) specific electrode.
    
  • Reaction:

    
    
    
  • Endpoint: A sharp drop in potential (mV) indicates all -SH has reacted.

Troubleshooting the Titration:

  • Issue: No inflection point?

    • Cause: Electrode fouling. The silver sulfide coating can become sluggish in organic heavy matrices.

    • Fix: Polish the electrode with fine abrasive strip and soak in dilute sulfide solution to regenerate the

      
       layer.
      
Module 3: Summary of Impurity Signatures

Use this table to correlate your analytical data with specific impurities.

Impurity TypeChemical OriginDetection MethodImpact on Application
C12 Alkenes Unreacted Propylene TetramerGC-FID (Early eluting peaks before TDM hump)Diluent; lowers effective molecular weight control.
TDM Isomers Expected ProductGC-SCD (Main hump)Active Chain Transfer Agent (CTA).
Disulfides Oxidation (Air exposure)GC-SCD (Late eluting) or Titration (Difference)Inert; causes loss of CTA efficiency.
Light Mercaptans Fragmentation/FeedstockGC-SCD (Sharp peaks < 5 mins)High volatility; odor issues; alters kinetics.
Module 4: The Oxidation Pathway

Understanding how your sample degrades is crucial for storage. TDM oxidizes to Di-tert-dodecyl disulfide upon exposure to air, a reaction catalyzed by trace metals or basic conditions.

Oxidation TDM 2 x R-SH (Active TDM) Disulfide R-S-S-R (Inactive Disulfide) TDM->Disulfide Oxidation Titration Detected by AgNO3 Titration TDM->Titration Positive SCD Detected by GC-SCD TDM->SCD Oxygen O2 (Air) Oxygen->Disulfide Water H2O Disulfide->Water Disulfide->Titration Negative (Silent) Disulfide->SCD Positive

Figure 2: Analytical divergence. Titration only sees the active species; SCD sees both. The difference reveals the extent of oxidation.

References
  • ASTM International. (2019).[3] ASTM D5623-19, Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection.[3] West Conshohocken, PA.

  • ASTM International. (2020). ASTM D3227-16(2020), Standard Test Method for (Thiol Mercaptan) Sulfur in Gasoline, Kerosine, Aviation Turbine, and Distillate Fuels (Potentiometric Method). West Conshohocken, PA.

  • Agilent Technologies. (2016). Detection of Sulfur Compounds in Light Petroleum Liquids According to ASTM D5623.[2][3][6][7][8][9] Application Note.

Sources

Technical Support Center: Thermal Stability of Thiol-Capped Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TS-AuS-THERM-001 Assigned Specialist: Senior Application Scientist, Nanomaterials Division Status: Open Subject: Troubleshooting & Optimizing Thermal Stability of Thiol-Ligand Systems

Diagnostic Hub: Symptom-Based Troubleshooting

Identify your issue below to route to the correct resolution protocol.

User Note: Thiol-gold (Au-S) bonds are dynamic. Unlike covalent C-C bonds, the Au-S bond energy (~45 kcal/mol) allows for surface mobility and desorption at elevated temperatures (


), leading to irreversible aggregation.
SymptomObservationRoot CauseRecommended Fix
Blue Shift / Broadening UV-Vis peak widens or shifts blue (lower

).
Ostwald Ripening / Etching. Small particles are dissolving and redepositing onto larger ones; or surface etching by excess thiols.Protocol B (Silica Shelling) or reduce excess free thiol concentration.
Red Shift / Color Change Solution turns purple/blue/gray; UV-Vis peak shifts red (

nm).
Aggregation. Ligand desorption has exposed the metal core, causing van der Waals attraction and coalescence.Protocol A (Multidentate Exchange) . Switch to bidentate ligands.[1][2]
Precipitation Visible particulates settle at the bottom.Complete Ligand Loss. Thermal energy exceeded the desorption activation energy (

).
Protocol A + Increase ligand chain length (Steric stabilization).
Loss of Function Particles are stable but do not bind target.Ligand Burying. Polymer chains have collapsed at high T (e.g., LCST behavior of PEG).Check solvent compatibility or switch to Zwitterionic Ligands .
Failure Analysis Logic Flow

Use this logic gate to determine your next experimental step.

FailureAnalysis Figure 1: Diagnostic Logic for Thermal Failure Start Start: Thermal Stress Test CheckVisual Visual Inspection Start->CheckVisual Agg Aggregation (Blue/Purple) CheckVisual->Agg Precipitates Stable Colloidally Stable CheckVisual->Stable Clear/Red Desorption Cause: Ligand Desorption Agg->Desorption CheckUV Check UV-Vis Spectrum Stable->CheckUV PeakShift Peak Shift > 5nm? CheckUV->PeakShift PeakShift->Desorption Red Shift Ripening Cause: Ostwald Ripening PeakShift->Ripening Blue Shift/Broadening Fix1 Fix: Protocol A (Multidentate Ligands) Desorption->Fix1 Fix2 Fix: Protocol B (Silica Shell) Ripening->Fix2

Advanced Protocol Optimization

Protocol A: The "Chemical Anchor" (Multidentate Ligand Exchange)

Objective: Replace monodentate thiols (weak anchor) with bidentate dihydrolipoic acid (DHLA) derivatives (strong anchor). Mechanism: The "Chelate Effect." The entropic cost of desorbing two sulfur atoms simultaneously is significantly higher than desorbing one.

Reagents:

  • Au-NPs (Citrate or Monodentate Thiol capped)

  • Bis(p-sulfonatophenyl)phenylphosphine (BSPP) - Optional intermediate

  • DHLA-PEG-OCH3 (Dihydrolipoic acid-polyethylene glycol)

  • Inert Gas (

    
     or 
    
    
    
    )

Step-by-Step Workflow:

  • Pre-Exchange Conditioning:

    • If starting with Citrate-NPs: Add BSPP (1 mg/mL) and stir overnight. This replaces citrate with phosphine, a labile ligand that exchanges easily with thiols.

  • Ligand Preparation:

    • Dissolve DHLA-PEG ligand in water/ethanol.

    • Critical Step: Ensure the lipoic acid ring is reduced. If using Lipoic Acid (oxidized form), reduce with

      
       for 30 mins, then neutralize with acetic acid to form DHLA (reduced dithiol).
      
  • The Exchange:

    • Mix Au-NPs with DHLA-ligand (Target ratio: >5000:1 Ligand:NP excess).

    • Purge with

      
       . Oxygen promotes the oxidation of thiols to disulfides, which do not bind gold.
      
    • Incubate at 40°C for 12 hours. Mild heating promotes the desorption of the original ligand, allowing the bidentate ligand to take its place.

  • Purification:

    • Centrifuge or use tangential flow filtration (TFF) to remove excess free ligand.

    • Warning: Do not over-wash. Leaving a trace amount of free ligand helps maintain equilibrium.

Outcome: Stability increases from ~50°C (Monodentate) to ~90°C (Bidentate) [1, 3].

Protocol B: The "Physical Shield" (Silica Encapsulation)

Objective: Create a porous silica shell that physically prevents core coalescence, allowing thermal stability up to >200°C. Mechanism: The Stöber method forms a cross-linked silicate network (


) around the core.

Reagents:

  • Thiol-capped Au-NPs[3][4][5][6][7]

  • (3-Mercaptopropyl)trimethoxysilane (MPTMS) – The Primer

  • Sodium Silicate or Tetraethyl orthosilicate (TEOS)

  • Ethanol / Ammonia (

    
    )
    

Step-by-Step Workflow:

  • Surface Priming (The Vitreophilic Step):

    • Thiol-capped NPs often repel silica. You must render the surface "glass-loving" (vitreophilic).

    • Add MPTMS (

      
       of 1 mM solution) to 10 mL of aqueous Au-NPs. Stir for 4 hours. The silane groups now face the solvent.
      
  • Stöber Growth:

    • Transfer NPs into a 4:1 Ethanol:Water mixture.

    • Add Ammonia (

      
      ) to reach pH 10-11.
      
    • Add TEOS dropwise under vigorous stirring.

    • Calculation: Shell thickness depends on TEOS amount. For a 10nm shell on 50nm cores, use approx.

      
       M TEOS.
      
  • Curing:

    • Allow reaction to proceed for 12-24 hours.

    • Wash 3x with Ethanol to remove unreacted silicates.

Outcome: Particles become thermally stable to boiling and even calcination temperatures (depending on shell thickness) [4, 5].

Mechanistic FAQs (Tier 3 Support)

Q1: Why do my particles aggregate even when I use long-chain PEG-thiols? A: Chain length provides steric stability, preventing particles from touching, but it does not strengthen the chemical bond to the gold surface. At high temperatures (


), the thermal energy (

) overcomes the Au-S binding energy. The thiol desorbs, and the bare gold spots on neighboring particles attract each other (van der Waals forces), leading to irreversible aggregation. Solution: You must improve the binding enthalpy (use multidentate ligands) or physically encapsulate the core (silica).

Q2: Does the solvent affect thermal stability? A: Yes. Solvents with high dielectric constants or those containing competing ions (like Phosphate Buffered Saline - PBS) can accelerate desorption. PBS is particularly aggressive because phosphate ions can compete for surface sites, and the high ionic strength compresses the electrical double layer (if relying on charge stabilization). Always perform thermal stress tests in the target buffer, not just water [1].

Q3: What is "Oxidative Desorption" and how do I stop it? A: This is a common silent killer.



In the presence of oxygen and heat, surface thiols oxidize into disulfides. Disulfides have very low affinity for gold and fall off.
Fix:  Always degas your buffers and store thermally sensitive thiol-NPs under Argon or Nitrogen [6].
Ligand Binding Thermodynamics Visualization

BindingThermo Figure 2: The Chelate Effect on Thermal Stability Mono Monodentate Thiol (Weak Anchor) Desorption Thermal Desorption (High T) Mono->Desorption Fast (Low Ea) Bi Bidentate Thiol (Strong Anchor) Bi->Desorption Slow (High Ea) Chelate Effect Aggregation Aggregation Desorption->Aggregation Bare Surface Exposed

References

  • Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. Journal of Physical Chemistry C. (2015).[6] Demonstrates dye release and PEG desorption at physiological temperatures (42°C).[5][6] 6[2][3][4][6][8][9][10][11]

  • Crystal Growth of Thiol-Stabilized Gold Nanoparticles by Heat-Induced Coalescence. PMC. Reports coalescence of thiol-capped NPs at temperatures as low as 50°C due to ligand desorption.[11] 11[2][12]

  • Multidentate Poly(ethylene glycol) Ligands Provide Colloidal Stability. Journal of the American Chemical Society. (2010).[3] Mattoussi et al. detail the synthesis and superior stability of bidentate (DHLA) ligands. 3

  • Enhanced thermal stability of silica-coated gold nanorods. Biomedical Optics Express. (2012).[4] Confirms silica coating protects nanorods from melting under high-energy laser pulses.[13] 14[2][3][4][6][8][9][10][12]

  • Thermal stability of mesoporous silica-coated gold nanorods. Materials Science. Shows silica shells protect gold cores up to 700°C. 15[15]

  • Gold surfaces and nanoparticles are protected by Au(0)–thiyl species. PNAS. (2016).[8] Discusses the electronic structure of the Au-S interface and implications for stability. 8

Sources

Validation & Comparative

n-dodecyl mercaptan vs tert-dodecyl mercaptan chain transfer constant

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: n-Dodecyl Mercaptan (NDM) vs. tert-Dodecyl Mercaptan (TDM)

Executive Summary

In free-radical polymerization, the selection between n-Dodecyl Mercaptan (NDM) and tert-Dodecyl Mercaptan (TDM) is rarely a matter of simple substitution; it is a strategic choice between kinetic velocity and sustained regulation .

  • NDM (Primary Thiol): Acts as a "front-loaded" regulator. It possesses a high Chain Transfer Constant (

    
    ), reacting rapidly to suppress molecular weight early in the reaction. It is prone to depletion before high conversion, potentially leading to gelation or uncontrolled branching in the late stages of batch processes.
    
  • TDM (Tertiary Thiol): Acts as a "sustained-release" regulator. Due to steric hindrance and its existence as an isomeric mixture, it exhibits a lower effective

    
    . It survives into high-conversion stages, making it the industry standard for Styrene-Butadiene Rubber (SBR) and Nitrile Rubber (NBR) to prevent crosslinking (gel) at >60% conversion.
    

Mechanistic Analysis & Structure-Property Relationships

The core difference lies in the sulfur atom's local environment.

  • NDM (

    
    ):  A linear, primary thiol. The sulfur hydrogen is sterically accessible, leading to rapid hydrogen abstraction by the propagating radical.
    
  • TDM (

    
     Isomers):  A complex mixture of highly branched isomers (typically derived from propylene tetramer or isobutylene trimer). The sulfur atom is attached to a tertiary carbon. Steric bulk around the -SH group hinders the approach of the polymer radical, lowering the rate of transfer (
    
    
    
    ).
Mechanism of Action (Graphviz Diagram)

The following diagram illustrates the competitive pathway where the Chain Transfer Agent (CTA) intercepts the propagating radical (


).

ChainTransferMechanism Initiator Initiator (I) PropRad Propagating Radical (Pn•) Initiator->PropRad Initiation Monomer Monomer (M) PropRad->PropRad Propagation (+M) DeadPolymer Dead Polymer (Pn-H) PropRad->DeadPolymer H-Abstraction (ktr) ThiylRad Thiyl Radical (RS•) CTA Mercaptan (R-SH) CTA->ThiylRad H-Donation NewChain New Chain (P1•) ThiylRad->NewChain Re-initiation (+M)

Figure 1: Mechanism of chain transfer via hydrogen abstraction. The rate


 is significantly higher for NDM than TDM due to steric accessibility.

Quantitative Comparison: Chain Transfer Constants ( )

The Chain Transfer Constant is defined as


.
  • 
    : The CTA is consumed faster than the monomer (MW decreases sharply early on).
    
  • 
    : The CTA is consumed slower than the monomer (MW regulation is uniform).
    
Table 1: Comparative Values in Common Monomers (at 60°C)
Monomer Systemn-Dodecyl Mercaptan (NDM)tert-Dodecyl Mercaptan (TDM)Kinetic Implication
Styrene (Bulk) 15 - 19 2 - 4 NDM depletes rapidly; TDM persists.
Styrene (Emulsion) ~13 - 15 (Apparent)~3 - 5 (Apparent)Diffusion limits NDM slightly; TDM remains slower.
PMMA 0.67 - 0.80 0.18 - 0.50 Both are <1; TDM is much less efficient in acrylics.
Vinyl Acetate ~0.1 < 0.05 Very low efficiency for both; high dosing required.

Critical Note on TDM Data: Unlike NDM, TDM is an isomeric mixture.[1] The "Constant" for TDM is actually an average that drifts. The most reactive isomers in TDM react first, causing the effective


 to decrease as conversion progresses. This "tapering" effect is beneficial for maintaining constant regulation in high-conversion rubber processes.

Experimental Protocol: Determination of (Mayo Method)

To validate these constants in your specific system (e.g., a novel API-loaded nanoparticle), you must perform the Mayo Method . This protocol is self-validating because linearity in the final plot confirms the absence of interfering side reactions (like retardations).

Protocol Workflow

Reagents:

  • Monomer (Styrene/MMA): Washed with NaOH to remove inhibitors, dried over

    
    , distilled under reduced pressure.
    
  • Initiator (AIBN): Recrystallized from methanol.

  • CTA (NDM/TDM): Distilled freshly.

Procedure:

  • Preparation: Prepare 5-6 ampoules with a fixed Monomer:Initiator ratio.

  • Dosing: Add CTA to each ampoule in increasing ratios (

    
     ranges from 0 to 
    
    
    
    ).
  • Polymerization: Seal under

    
     (freeze-pump-thaw x3). Immerse in a constant temperature bath (e.g., 60°C).
    
  • Termination: Stop reaction at Low Conversion (<5%) to ensure

    
     remains constant. This is the critical validity constraint.
    
  • Analysis: Precipitate polymer, dry, and measure Number Average Molecular Weight (

    
    ) via GPC or Membrane Osmometry.
    

Calculation (The Mayo Equation):



  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Slope =

    
     (Chain Transfer Constant).
    
  • Intercept =

    
     (Inverse degree of polymerization without CTA).
    
Mayo Method Logic Flow (Graphviz)

MayoMethod Step1 1. Prepare Reaction Series Vary [CTA]/[M] ratio Keep [I] constant Step2 2. Polymerize to Low Conversion MUST be < 5% conversion (Ensures constant concentration assumption) Step1->Step2 Step3 3. Isolate Polymer Precipitate in non-solvent (e.g., MeOH) Dry to constant weight Step2->Step3 Step4 4. Characterize Mn Technique: GPC (THF eluent) or Membrane Osmometry Step3->Step4 Step5 5. Mayo Plot Y-axis: 1/DPn X-axis: [CTA]/[M] Step4->Step5 Result Slope = Chain Transfer Constant (Cs) Step5->Result

Figure 2: The Mayo Method workflow. Adherence to <5% conversion is the primary control point for data validity.

Application Guide: When to Use Which?

The choice dictates the Molecular Weight Distribution (MWD) profile.

Scenario A: n-Dodecyl Mercaptan (NDM)[2]
  • Best for: Styrenics, Acrylics, and batch processes where you need to kill the "high molecular weight tail" immediately.

  • Risk: If the reaction runs long (high conversion), NDM runs out. The system then reverts to producing very high MW polymer, creating a bimodal distribution or "gel spikes."

  • Mitigation: Requires continuous dosing (metered addition) to maintain constant

    
    .
    
Scenario B: tert-Dodecyl Mercaptan (TDM)[2][3][4][5]
  • Best for: Synthetic Rubber (SBR, NBR, ABS).

  • Why: In emulsion polymerization of butadiene, branching increases with conversion. TDM reacts slowly, preserving its concentration to act as a "scavenger" at 70-80% conversion, preventing the formation of micro-gels that ruin rubber processability.

  • Advantage: Can often be added in a single initial charge (batch) yet still provide regulation late in the reaction.

Selection Decision Matrix

SelectionMatrix Start Select CTA based on Process Goal ProcessType Is the process Batch or Continuous/Metered? Start->ProcessType Batch Batch Process ProcessType->Batch Simple Setup Metered Continuous/Metered ProcessType->Metered Precise Control Target Target Conversion? Batch->Target RecNDM Use NDM (High efficiency, clean removal) Metered->RecNDM Can replenish NDM LowConv Low (<40%) Target->LowConv HighConv High (>60%) Target->HighConv LowConv->RecNDM RecTDM Use TDM (Sustained release, prevents gel) HighConv->RecTDM NDM would deplete too early

Figure 3: Decision matrix for selecting between NDM and TDM based on process constraints.

References

  • Brandrup, J., Immergut, E. H., & Grulke, E. A. (1999). Polymer Handbook (4th ed.). Wiley-Interscience.

    
     values). 
    
  • O'Brien, J. L., & Gornick, F. (1955). Chain Transfer in the Polymerization of Methyl Methacrylate. Journal of the American Chemical Society, 77(18), 4757–4763. (Foundational work on MMA transfer constants).

  • Gugliotta, L. M., et al. (2001). Emulsion polymerization of styrene: Use of n-nonyl mercaptan for molecular weight control.[2] Polymer, 42(19), 8351-8358. (Comparison of primary vs. tertiary mercaptan kinetics in emulsion).

  • Arkema. (2024). Mercaptans as Chain Transfer Agents: Technical Data Sheet. (Industrial data on TDM isomer mixtures and application in SBR).

  • Sakai Chemical Industry. (2024). Chain Transfer Agents Performance Comparison. (Specific comparative data for NDM vs TDM in Styrene and MMA).

Sources

Comparative Guide: Packing Density & Performance of Linear vs. Branched C12 Thiol SAMs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of functionalized surfaces, the choice between linear and branched alkanethiols is a decision between crystalline order and steric fluidity .

Linear C12 thiols (n-dodecanethiol) are the industry standard for creating dense, insulating barriers.[1] They rely on strong inter-chain van der Waals forces to form semi-crystalline lattices (


) that effectively block electron transfer and passivation of the substrate.

Branched C12 thiols (e.g., t-dodecanethiol or methyl-branched isomers) introduce steric hindrance either at the headgroup or along the alkyl chain. This disrupts the close-packing resulting in "liquid-like" disordered phases.[1] These SAMs are critical when surface fluidity, spacing for bulky ligands, or lower desorption energies are required.[1]

Structural Mechanics of Assembly

The packing density is governed by the competition between the Au-S binding energy and the inter-chain van der Waals (vdW) forces .

Linear Assembly (n-Dodecanethiol)
  • Mechanism: The linear alkyl chains adopt an all-trans conformation, tilting ~30° from the surface normal to maximize vdW interactions.

  • Result: Formation of a crystalline-like domain with high structural integrity.[1]

Branched Assembly (t-Dodecanethiol / Isomers)
  • Mechanism: Branching (especially at the

    
    -carbon near the sulfur) creates a "cone" of steric bulk. This prevents the chains from approaching the 5 Å distance required for effective vdW locking.
    
  • Result: The chains remain in a gauche-rich, disordered state, resembling a 2D liquid rather than a crystal.[1]

Visualization: Assembly Pathways

SAM_Assembly cluster_Linear Linear C12 (n-DDT) cluster_Branched Branched C12 (t-DDT) Substrate Au(111) Substrate L_Adsorb Adsorption (Fast) Substrate->L_Adsorb B_Adsorb Adsorption (Steric Limit) Substrate->B_Adsorb L_Org Organization (Slow) vdW Locking L_Adsorb->L_Org All-trans conformation L_Final Crystalline Phase (√3 x √3)R30° L_Org->L_Final Max Packing B_Org Steric Repulsion No vdW Lock B_Adsorb->B_Org Gauche defects B_Final Amorphous/Liquid Phase Low Density B_Org->B_Final Entropic dominance

Caption: Comparative assembly logic. Linear chains lock into ordered crystals; branched chains are forced into disordered states by steric repulsion.[1]

Quantitative Performance Comparison

The following data aggregates typical values observed on polycrystalline gold and Au(111) surfaces.

FeatureLinear (n-Dodecanethiol) Branched (t-Dodecanethiol) Implication
Packing Density High (~4.5 × 10¹⁴ molecules/cm²)Moderate/Low (~3.0–3.5 × 10¹⁴)Linear blocks small ions; Branched is permeable.[1]
Molecular Area 21.6 Ų / molecule~28–35 Ų / molecule (Est.)[1]Branched ligands require more lateral space.[1]
Film Thickness ~1.5 – 1.7 nm~1.1 – 1.3 nmBranched chains "collapse" or tilt significantly.[1]
Contact Angle (

)
109° – 112° (Hydrophobic)95° – 105° (Variable)Branched surfaces show higher hysteresis (roughness).
Blocking (EIS) High

(>10⁶

cm²)
Low

(<10⁴

cm²)
Linear is for insulation; Branched for sensing.
Thermal Stability High (Desorbs > 100°C)Lower (Desorbs < 70°C)Branched SAMs are easier to exchange/remove.[1]

Key Insight: The "molecular area" of n-DDT matches the threefold hollow site of Au(111). The branched variants cannot fit this lattice, forcing them into a random distribution that exposes the underlying gold to electrolyte penetration.

Experimental Validation Protocols

To validate the packing density differences in your own lab, use the following self-validating workflows.

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

EIS is the most sensitive method to detect "pinholes" or low packing density.

  • Preparation:

    • Clean Au electrode: Piranha etch (3:1

      
      ) for 30s. Warning: Piranha is explosive with organics.[1]
      
    • Rinse: Milli-Q water -> Ethanol.[1]

    • Incubation: Immerse in 1 mM thiol solution (Ethanol) for 24 hours.[1]

  • Measurement:

    • Electrolyte: 1 mM

      
       / 
      
      
      
      in 0.1 M
      
      
      .
    • Frequency Range: 100 kHz to 0.1 Hz.[1]

    • Bias: Formal potential of the redox probe (

      
      ).
      
  • Analysis:

    • Fit to Randles Equivalent Circuit .

    • Pass Criteria (Linear): Charge Transfer Resistance (

      
      ) should generally exceed 
      
      
      
      .
    • Pass Criteria (Branched):

      
       will be significantly lower, often indistinguishable from diffusion-limited processes if the layer is very fluid.
      
Protocol B: Reductive Desorption (Cyclic Voltammetry)

This quantifies the energy required to strip the monolayer, correlating to stability and density.

  • Setup: 0.5 M KOH solution (degassed with

    
    ).
    
  • Sweep: 0 V to -1.4 V vs. Ag/AgCl.[1]

  • Observation:

    • Linear: Sharp desorption peak at ~ -1.0 V. Narrow FWHM indicates high order.[1]

    • Branched: Broader peak shifted less negative (easier to desorb).[1] Broadness indicates a range of binding sites (disorder).

Visualization: Characterization Workflow

Experimental_Workflow cluster_EIS Blocking Efficiency (EIS) cluster_CV Packing Density (Reductive Desorption) Sample SAM Sample Redox Add Redox Probe [Fe(CN)6]3-/4- Sample->Redox KOH 0.5M KOH (Degassed) Sample->KOH Nyquist Nyquist Plot Redox->Nyquist Rct Calc R_ct (Resistance) Nyquist->Rct Sweep Sweep 0 to -1.4V KOH->Sweep Peak Integ. Peak Area (= Surface Coverage) Sweep->Peak

Caption: Dual-stream validation. EIS measures barrier quality (insulation), while Reductive Desorption quantifies molecular coverage.

References

  • Love, J. C., et al. (2005).[1] "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. Link

  • Bain, C. D., et al. (1989).[1] "Formation of Monolayers by the Coadsorption of Thiols on Gold." Journal of the American Chemical Society. Link

  • Porter, M. D., et al. (1987).[1] "Spontaneously Organized Molecular Assemblies. 4. Structural Characterization of n-Alkyl Thiol Monolayers on Gold by Optical Ellipsometry, Infrared Spectroscopy, and Electrochemistry." Journal of the American Chemical Society. Link

  • Dannenberger, O., et al. (1996).[1] "Steric Effects in the Self-Assembly of Alkanethiols on Gold." Langmuir. Link

  • Ulman, A. (1996).[1] "Formation and Structure of Self-Assembled Monolayers." Chemical Reviews. Link

Sources

comparison of DDMAT and tert-dodecyl mercaptan in RAFT control

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: DDMAT vs. Tert-Dodecyl Mercaptan in Polymerization Control

Executive Summary In the landscape of precision polymer synthesis for drug delivery and advanced materials, the choice of molecular weight regulator is binary: Reversible Deactivation Radical Polymerization (RDRP) agents versus Conventional Chain Transfer Agents (CTAs) .

This guide compares DDMAT (a high-performance Trithiocarbonate RAFT agent) against Tert-Dodecyl Mercaptan (TDM) (an industrial standard Thiol CTA). While both regulate molecular weight, they operate on fundamentally opposing mechanisms. DDMAT offers "living" characteristics, narrow dispersity (


), and architectural control essential for block copolymer therapeutics. TDM provides cost-effective, irreversible molecular weight reduction with broad dispersity (

), suitable for bulk commodity polymers but generally unfit for precision nanomedicine.

Part 1: Mechanistic Divergence

The core difference lies in the reversibility of the chain transfer event.

DDMAT (The RAFT Mechanism)

Chemical Name: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid Class: Trithiocarbonate Mechanism: Degenerative Chain Transfer. DDMAT reacts with a propagating radical to form an intermediate radical. This intermediate fragments to release a new re-initiating radical (


) and puts the polymer chain into a "dormant" state. Crucially, this process is reversible , allowing chains to wake up, grow slightly, and go back to sleep. This "stochastic leveling" ensures all chains grow at the same rate.
Tert-Dodecyl Mercaptan (The Thiol Mechanism)

Chemical Name: Tert-dodecyl mercaptan (isomer mixture) Class: Thiol (Mercaptan) Mechanism: Irreversible Hydrogen Abstraction. TDM donates a hydrogen atom to a propagating radical, permanently "killing" (terminating) that polymer chain. The resulting thiyl radical initiates a new chain. There is no equilibrium; once a chain transfers to TDM, it never grows again.

Visualizing the Pathways

The following diagram contrasts the "Living" cycle of DDMAT against the "Dead-end" pathway of TDM.

G cluster_0 DDMAT (RAFT Control - Reversible) cluster_1 Tert-Dodecyl Mercaptan (Conventional - Irreversible) Active_Chain Propagating Radical (Pn•) Intermediate RAFT Adduct (Intermediate Radical) Active_Chain->Intermediate Addition RAFT_Agent DDMAT (S=C(Z)S-R) Intermediate->Active_Chain Fragmentation (Reverse) Dormant Dormant Chain (Pn-S-C(Z)=S) Intermediate->Dormant Equilibrium New_Radical Re-initiating Radical (R•) Intermediate->New_Radical Fragmentation (Forward) New_Radical->Active_Chain Monomer Addition Active_Chain_T Propagating Radical (Pn•) Dead_Chain Dead Polymer (Pn-H) Active_Chain_T->Dead_Chain H-Abstraction (Termination) TDM TDM (R-SH) Thiyl_Radical Thiyl Radical (RS•) TDM->Thiyl_Radical Transfer New_Chain New Chain (RS-M•) Thiyl_Radical->New_Chain Re-initiation

Figure 1: Mechanistic comparison. Top (Blue): DDMAT allows chains to toggle between active and dormant states. Bottom (Red): TDM permanently terminates the growing chain via hydrogen transfer.

Part 2: Performance Metrics & Data

For drug development applications (e.g., polymer-drug conjugates, micellar delivery), Dispersity (Đ) and End-Group Fidelity are critical.

MetricDDMAT (RAFT Agent)Tert-Dodecyl Mercaptan (TDM)
Control Mechanism Reversible Addition-FragmentationIrreversible Chain Transfer
Dispersity (

)
Narrow (< 1.15 - 1.25) Broad (1.5 - 3.0)
Molecular Weight vs. Conversion Linear (Predictable)Non-linear (Dependent on

)
End-Group Fidelity High (~95% RAFT end-capped)Low (Dead H-ends / Thiol-heads)
Block Copolymer Ability Yes (Macro-CTA re-initiation)No (Chains are dead)
Odor Sulfur/Rotten Egg (Requires removal)Strong Repulsive Skunk (Requires removal)
Typical Application Precision Nanomedicine, Block CopolymersIndustrial Rubber (SBR), Bulk PMMA
Why this matters for Drug Development:
  • DDMAT: Allows you to synthesize a hydrophobic block, purify it, and then extend it with a hydrophilic monomer to create a perfect amphiphilic micelle for drug encapsulation.

  • TDM: Cannot perform chain extension. If you use TDM, you get a soup of chains with varying lengths, leading to inconsistent drug release profiles and batch-to-batch variability.

Part 3: Experimental Protocols

The following protocols demonstrate the synthesis of Poly(methyl methacrylate) (PMMA) using both agents to highlight the procedural differences.

Protocol A: Precision Synthesis using DDMAT (RAFT)

Objective: Target Mn = 15,000 g/mol , Low PDI.

Materials:

  • Monomer: Methyl Methacrylate (MMA), passed through basic alumina to remove inhibitors.

  • RAFT Agent: DDMAT.[1][2][3]

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: Anisole (internal standard for NMR).

Stoichiometry: [Monomer]:[DDMAT]:[AIBN] = 150 : 1 : 0.2 Note: Low initiator concentration is vital to suppress termination.

Workflow:

  • Charge: In a Schlenk tube, dissolve DDMAT (36.5 mg, 0.1 mmol) and AIBN (3.2 mg, 0.02 mmol) in MMA (1.5 g, 15 mmol) and Anisole (1.5 mL).

  • Degas (CRITICAL): Perform 4 cycles of freeze-pump-thaw. Oxygen inhibits RAFT and oxidizes the trithiocarbonate.

  • Polymerize: Immerse tube in a pre-heated oil bath at 70°C .

  • Quench: After 6-8 hours (approx. 60% conversion), quench in liquid nitrogen to stop polymerization.

  • Purify: Precipitate into cold hexane. The polymer will be yellow (due to the trithiocarbonate end-group).

  • Analyze: GPC will show a narrow, unimodal peak.

Protocol B: Weight Regulation using TDM (Conventional)

Objective: Reduce Mn to prevent gelation, PDI uncontrolled.

Materials:

  • Monomer: MMA.[1][4]

  • CTA: Tert-Dodecyl Mercaptan (TDM).[5][6][7]

  • Initiator: AIBN.[8]

  • Solvent: Toluene.[9]

Stoichiometry: [Monomer]:[TDM]:[AIBN] = 150 : 0.5 : 0.5 Note: Higher initiator loads are common in conventional FRP.

Workflow:

  • Charge: Mix MMA (1.5 g), TDM (variable based on desired Mw), and AIBN in Toluene.

  • Degas: Nitrogen sparging for 15 minutes (less sensitive than RAFT, but still necessary).

  • Polymerize: Heat to 70°C .

  • Kinetics: The TDM will be consumed rapidly if the Chain Transfer Constant (

    
    ) is high (
    
    
    
    for thiols in MMA).
  • Result: As TDM is depleted, high Mw chains form late in the reaction, broadening the PDI.

  • Analyze: GPC will show a broad peak, potentially with a low-Mw tail.

Part 4: Application Decision Guide

When should a scientist choose DDMAT over TDM?

DecisionTree Start Primary Goal of Synthesis? Q1 Is Block Copolymer architecture required? Start->Q1 Q2 Is PDI < 1.3 required (e.g., for self-assembly)? Q1->Q2 No Result_DDMAT Select DDMAT (RAFT Control) Q1->Result_DDMAT Yes Q2->Result_DDMAT Yes Result_TDM Select TDM (Conventional Transfer) Q2->Result_TDM No (Cost/Bulk priority)

Figure 2: Decision matrix for selecting the appropriate control agent.

Recommendation:

  • Use DDMAT for: Antibody-drug conjugates (ADCs) linkers, micellar drug delivery systems, surface modification (polymer brushes), and complex architectures (stars/combs).

  • Use TDM for: Viscosity modifiers, industrial scale-up of commodity plastics, and scenarios where "dead" polymer chains are acceptable or preferred to prevent gelation.

References

  • Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules, 31(16), 5559–5562. Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[2][4][10][11][12] Australian Journal of Chemistry, 58(6), 379-410. Link

  • Vandenbergh, J., et al. (2020). Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO2.[1][9] Chemical Science, 11, 12829-12841. (Specific study utilizing DDMAT for MMA control). Link

  • Arkema. (n.d.). Tert-Dodecyl Mercaptan (TDM) Technical Data Sheet. Arkema Thiochemicals. (Source for TDM industrial specifications). Link

  • Odian, G. (2004). Principles of Polymerization. 4th Ed. Wiley-Interscience. (Foundational text on Chain Transfer Constants and Thiol chemistry).

Sources

A Senior Application Scientist's Guide to Distinguishing 2,2,4,6,6-Pentamethylheptane-4-thiol from its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. The structural nuances of isomers can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of 2,2,4,6,6-pentamethylheptane-4-thiol and three of its structural isomers: 1-dodecanethiol, dodecane-2-thiol, and tert-dodecanethiol. We will explore how to differentiate these C12H26S isomers using fundamental analytical techniques, supported by experimental and predicted data.

Introduction to the Isomers

This compound is a tertiary thiol characterized by significant steric hindrance around the sulfur atom due to its highly branched structure. To effectively highlight the distinguishing features of this molecule, we will compare it against a primary thiol (1-dodecanethiol), a secondary thiol (dodecane-2-thiol), and a commercially available mixture of tertiary thiol isomers (tert-dodecanethiol). Understanding the structural differences is key to interpreting the analytical data that follows.

  • This compound: A tertiary thiol with a highly branched carbon skeleton.

  • 1-Dodecanethiol: A linear primary thiol.

  • Dodecane-2-thiol: A secondary thiol with the thiol group on the second carbon of a linear chain.

  • tert-Dodecanethiol: A mixture of tertiary thiol isomers, providing a general representation of this class.

Distinguishing Isomers with Gas Chromatography (GC)

Gas chromatography separates compounds based on their volatility and interaction with the stationary phase of the GC column. The elution order and retention time are critical identifiers.

The Principle of Separation

The boiling point of alkanes and their derivatives is influenced by chain length and branching. Linear alkanes have stronger van der Waals forces and thus higher boiling points than their branched isomers. Consequently, in a non-polar GC column, more branched isomers tend to elute earlier. The polarity of the thiol group can also influence retention, particularly on polar columns.

Predicted and Experimental GC Data
CompoundStructure TypePredicted Boiling Point (°C)Predicted Kovats Retention Index (non-polar column)
This compound Tertiary, Highly Branched~218~1450
1-Dodecanethiol Primary, Linear266-283[1]1520[2]
Dodecane-2-thiol Secondary, Linear~270[3]~1500
tert-Dodecanethiol Tertiary, Branched (Mixture)227-248[4]Varies (complex chromatogram)

Causality behind the data: The highly branched structure of this compound results in a more compact, spherical shape with weaker intermolecular forces compared to its linear and less branched isomers. This leads to a lower boiling point and, consequently, a shorter retention time on a non-polar GC column, allowing for a clear distinction from the other isomers. 1-Dodecanethiol, being linear, has the strongest intermolecular forces and thus the highest boiling point and longest retention time. Dodecane-2-thiol falls in between. tert-Dodecanethiol, as a mixture, will likely present a more complex chromatogram with multiple peaks.

Caption: Predicted GC elution order on a non-polar column.

Experimental Protocol: GC-MS Analysis of Thiol Isomers
  • Sample Preparation: Prepare 10 µg/mL solutions of each isomer in a volatile organic solvent like hexane or dichloromethane.[5]

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.

  • Injection: Inject 1 µL of the sample in splitless mode.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-300.

Differentiating Isomers with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

The Principles of NMR Differentiation

The chemical shift, splitting pattern (for ¹H NMR), and the number of unique signals are determined by the molecular structure.

  • ¹H NMR: The chemical shift of the thiol proton (-SH) and the protons on carbons adjacent to the sulfur atom are particularly informative. The splitting of these signals by neighboring protons reveals the connectivity of the atoms.

  • ¹³C NMR: The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts are influenced by the local electronic environment.

Predicted ¹H NMR Data
CompoundKey ¹H NMR Signals and Splitting Patterns
This compound -SH: singlet, ~1.3-1.6 ppm. -CH₂-: Two distinct signals, likely complex multiplets. -CH(CH₃)₂ and -C(CH₃)₃: Multiple singlets for the methyl groups.
1-Dodecanethiol -SH: triplet, ~1.25 ppm. -CH₂-S-: triplet of quartets, ~2.51 ppm. -CH₂- chain: complex multiplet, ~1.2-1.4 ppm. -CH₃: triplet, ~0.88 ppm.[3]
Dodecane-2-thiol -SH: doublet, ~1.5 ppm. -CH-S-: multiplet, ~2.7 ppm. -CH₃ (adjacent to S): doublet, ~1.3 ppm. -CH₂- chain: complex multiplet, ~1.2-1.4 ppm. -CH₃ (terminal): triplet, ~0.88 ppm.
tert-Dodecanethiol -SH: singlet, ~1.4-1.7 ppm. Absence of signals for protons on a carbon directly bonded to sulfur.

Causality behind the data: The absence of protons on the carbon atom bonded to the sulfur in tertiary thiols like this compound and tert-dodecanethiol results in a singlet for the -SH proton. In contrast, the -SH proton of the primary thiol (1-dodecanethiol) is a triplet due to coupling with the adjacent methylene group, and the secondary thiol's (dodecane-2-thiol) -SH is a doublet due to coupling with the adjacent methine proton. The high degree of symmetry in this compound will result in fewer and more distinct signals for the methyl groups compared to the complex overlapping signals of the methylene groups in the linear isomers.

Predicted ¹³C NMR Data
CompoundNumber of SignalsKey ¹³C NMR Chemical Shifts (ppm)
This compound 7C-S: ~55-65. Quaternary Cs: ~30-40. -CH₂-: ~50-60. -CH-: ~25-35. -CH₃: ~25-35 (multiple signals).
1-Dodecanethiol 12C-S: ~24. -CH₂- chain: ~22-34. -CH₃: ~14.[6]
Dodecane-2-thiol 12C-S: ~35-45. -CH₃ (adjacent to S): ~20-25. -CH₂- chain: ~22-36. -CH₃ (terminal): ~14.
tert-Dodecanethiol Varies (Mixture)C-S: ~45-55. Absence of a -CH-S- signal.

Causality behind the data: The number of unique carbon signals directly reflects the symmetry of the molecule. The highly symmetric this compound will have significantly fewer ¹³C signals than its linear isomers. The chemical shift of the carbon atom bonded to the sulfur (C-S) is also diagnostic. It is most downfield in the tertiary thiols due to the greater number of alkyl substituents on that carbon.

Experimental Protocol: NMR Analysis of Thiol Isomers
  • Sample Preparation: Dissolve 5-25 mg of the thiol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. For air-sensitive thiols, consider using degassed solvents and sealing the tube under an inert atmosphere.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Differentiating Isomers with Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering insights into its elemental composition and structure.

The Principles of Mass Spectrometric Differentiation

In electron ionization (EI) mass spectrometry, the molecule is fragmented in a predictable manner. The fragmentation pattern is a fingerprint of the molecule's structure. Key fragmentation pathways for alkanethiols include:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom.

  • Loss of H₂S: Elimination of a hydrogen sulfide molecule.

  • Alkyl chain fragmentation: A series of losses of CₙH₂ₙ₊₁ fragments.

Predicted Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 202 (low abundance)57 [C(CH₃)₃]⁺ (likely base peak), 145 [M-C(CH₃)₃]⁺, 113 [M-C(CH₃)₃-S]⁺
1-Dodecanethiol 20243, 55, 41 (base peak)[2]
Dodecane-2-thiol 20243, 57, 61 [CH₃CH=SH]⁺
tert-Dodecanethiol 202 (very low or absent)57 [C(CH₃)₃]⁺ (likely base peak), various other alkyl fragments depending on the specific isomer.

Causality behind the data: The highly branched structure of this compound leads to facile alpha-cleavage, resulting in the formation of the very stable tert-butyl cation (m/z 57), which is expected to be the base peak. The molecular ion is likely to be weak or absent. In contrast, the linear isomers will show fragmentation patterns characteristic of straight-chain alkanes, with a series of peaks separated by 14 Da (CH₂). The secondary thiol, dodecane-2-thiol, will also show a characteristic fragment at m/z 61 from cleavage alpha to the sulfur.

Caption: Dominant fragmentation pathways for the thiol isomers.

Conclusion

The differentiation of this compound from its structural isomers is readily achievable through a combination of standard analytical techniques. Gas chromatography provides a clear separation based on boiling point differences arising from molecular branching. ¹H and ¹³C NMR spectroscopy offer unambiguous structural elucidation through unique chemical shifts, splitting patterns, and the number of signals, all of which are direct consequences of the distinct molecular symmetries and electronic environments of the isomers. Finally, mass spectrometry reveals characteristic fragmentation patterns that serve as a molecular fingerprint, with the highly branched tertiary thiol showing a dominant fragment corresponding to a stable carbocation. By understanding the principles behind each technique and how they relate to molecular structure, researchers can confidently identify and characterize these and other isomeric compounds.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8195, 1-Dodecanethiol" PubChem, [Link].

  • LookChem. "Dodecane-2-thiol" LookChem, [Link].

  • U.S. Environmental Protection Agency. "tert-Dodecanethiol Properties" EPA CompTox Chemicals Dashboard, [Link].

  • CAS Common Chemistry. "1-Dodecanethiol" CAS, [Link].

  • University of Cambridge. "NMR Sample Preparation Guidelines" Department of Biochemistry, 2011, [Link].

  • Cheméo. "Chemical Properties of 1-Dodecanethiol (CAS 112-55-0)" Cheméo, [Link].

  • ACS Publications. "Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis" ACS Macro Letters, 2026, [Link].

  • National Center for Biotechnology Information. "Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis" PubMed Central, 2026, [Link].

  • The Royal Society of Chemistry. "Simultaneous Detection of Small Molecule Thiols with a Simple 19F NMR Platform" RSC Publishing, [Link].

  • University of Leicester. "How to Prepare Samples for NMR" Department of Chemistry, [Link].

  • National Institute of Standards and Technology. "1-Dodecanethiol" NIST Chemistry WebBook, [Link].

  • National Center for Biotechnology Information. "Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation" PubMed Central, [Link].

  • iChemical. "tert-dodecanethiol, CAS No. 25103-58-6" iChemical, [Link].

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  • ResearchGate. "Analysis of Varietal Thiols in Sauvignon Blanc Wines-Optimization of a Solid-Phase Extraction Gas Chromatography Tandem Mass Spectrometry Method" ResearchGate, 2025, [Link].

  • ACS Publications. "Dodecanethiol-Stabilized Platinum Nanoparticles Obtained by a Two-Phase Method: Synthesis, Characterization, Mechanism of Formation, and Electrocatalytic Properties" Chemistry of Materials, 2009, [Link].

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Safety Operating Guide

Personal protective equipment for handling 2,2,4,6,6-Pentamethylheptane-4-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

2,2,4,6,6-Pentamethylheptane-4-thiol (often a primary component of tert-dodecyl mercaptan isomers) presents a dual-threat profile in the laboratory: biological sensitization and extreme olfactory disruption .

While its acute toxicity is moderate compared to lower molecular weight thiols, its high lipophilicity allows for rapid skin absorption. Furthermore, the odor threshold is in the parts-per-billion (ppb) range. A minor containment breach does not just pose a safety risk; it constitutes an operational failure that can trigger building evacuations and false gas leak alarms.

This guide prioritizes "Odor Containment as Safety," operating on the principle that if you can smell it, your PPE or engineering controls have already failed.

Hazard Profile & Physicochemical Data

Understanding the molecule's physical behavior is the first step in selecting the correct PPE.

PropertyValue / ClassificationOperational Implication
CAS Number 1633-77-8 (Isomer specific)Use for exact SDS retrieval.
Physical State Colorless LiquidLow viscosity; spreads easily on surfaces.
Flash Point ~90°C (194°F)Combustible. Ground all transfer equipment.
Odor Threshold < 0.1 ppm (Stench)Critical: Olfactory fatigue occurs rapidly. Do not rely on smell to detect ongoing exposure.
Skin Hazard Sensitizer (Cat 1B), IrritantRepeated exposure induces allergic dermatitis.
Aquatic Toxicity Chronic Category 1Zero-drain disposal policy.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following matrix is calibrated for zero-permeation handling.

Hand Protection Strategy

Thiols are notorious for permeating standard nitrile gloves over time.

  • Recommendation: Double-gloving with specific material layering.

  • Inner Glove: 4-mil Nitrile (Tactility).

  • Outer Glove: 5-8 mil Nitrile (Splash protection) OR Silver Shield/Laminate (Immersion).

TaskRecommended Glove ConfigurationBreakthrough Time
General Handling (Weighing, Transfer)Double Nitrile: High-dexterity inner + Standard outer. Change outer glove every 30 mins or immediately upon splash.~30-60 mins (Nitrile)
Synthesis / Reaction Setup Laminate/Barrier: Ansell Barrier® or Silver Shield® liners under heavy nitrile.> 480 mins
Spill Cleanup Viton or Butyl Rubber: Heavy gauge gauntlet style.> 480 mins
Respiratory & Body Protection[1]
  • Primary Engineering Control: All work MUST be performed in a certified chemical fume hood with a face velocity of 80-100 fpm.

  • Respiratory Backup: If work must occur outside a hood (e.g., waste transport), use a half-face respirator with Organic Vapor (OV) cartridges.

  • Body: Standard cotton lab coat. If handling >100mL, add a chemical-resistant apron (Tyvek or PVC) to prevent clothing saturation, which renders the wearer a "walking odor source."

PPE Decision Logic (Visualization)

PPE_Selection Start Task Assessment Vol_Check Volume > 10 mL OR Heating Involved? Start->Vol_Check Low_Risk Standard Protocol Vol_Check->Low_Risk No High_Risk High Integrity Protocol Vol_Check->High_Risk Yes Gloves_Low Gloves: Double Nitrile (Change every 30m) Low_Risk->Gloves_Low Resp_Low Respiratory: Fume Hood Only Gloves_Low->Resp_Low Gloves_High Gloves: Laminate Liner + Nitrile Outer High_Risk->Gloves_High Resp_High Respiratory: Fume Hood + OV Respirator (Standby) Gloves_High->Resp_High Apron Body: Add Tyvek/PVC Apron Resp_High->Apron

Figure 1: Decision logic for selecting appropriate PPE based on procedural volume and risk factors.

Operational Handling Protocol

Objective: Prevent the release of thiol vapors into the laboratory atmosphere.

  • Preparation (The "Bleach Trap"):

    • Before opening the reagent bottle, prepare a 10% Sodium Hypochlorite (Bleach) solution in a wide-mouth beaker inside the hood.

    • Why: This is your immediate decontamination station for pipette tips, syringes, and gloves.

  • Transfer Techniques:

    • Avoid Pouring: Pouring increases surface area and vapor generation.

    • Use Syringes: Use a gas-tight syringe with a long needle to withdraw liquid through a septum.

    • Positive Pressure: If the bottle does not have a septum, use a slight positive pressure of Nitrogen to push the liquid into the syringe/cannula, rather than pulling a vacuum which can volatilize the thiol.

  • Immediate Quenching:

    • Any disposable item (pipette tip, Kimwipe) that touches the thiol must be immediately submerged in the bleach bath prepared in Step 1.

    • Do NOT throw thiol-contaminated waste directly into a solid waste bin; it will off-gas and contaminate the room.

Decontamination & Disposal: The Oxidation Strategy[2][3][4]

Thiols cannot be disposed of directly without treatment due to their odor.[1][2][3] We utilize Oxidative Deodorization to convert the volatile thiol into non-volatile sulfonates.

The Chemistry of Decontamination


Note: Partial oxidation can lead to disulfides (R-S-S-R), which are still odorous. Excess bleach is required to drive the reaction to the sulfonate.
Waste Treatment Workflow

Decon_Workflow Waste Liquid Thiol Waste Bleach Add 10-15% Bleach (Sodium Hypochlorite) Waste->Bleach Mix Stir/Soak (Min 2 Hours) Bleach->Mix Check Check Odor/pH Mix->Check Check->Bleach Smell Persists Acidify Neutralize pH (Careful: Cl2 Gas Risk) Check->Acidify Odor Gone Dispose Dispose as Aqueous Chemical Waste Acidify->Dispose

Figure 2: Step-by-step oxidative decontamination workflow for liquid waste and glassware.

Step-by-Step Disposal Procedure
  • Collect: Place all liquid waste into a dedicated container inside the fume hood.

  • Oxidize: Slowly add commercial bleach (approx. 5-10% NaOCl) to the waste.

    • Ratio: Use at least 50mL of bleach per 1mL of thiol.

    • Caution: The reaction is exothermic. Add slowly to prevent splashing.

  • Soak: Let the mixture stand for 2-4 hours (or overnight).

  • Verify: Carefully waft (using proper technique) to check for thiol odor. If odor persists, add more bleach.

  • Finalize: Once the odor is gone, the solution consists largely of sulfonates and excess bleach. Label as "Oxidized Thiol Waste" and dispose of according to local EHS regulations (usually aqueous waste).

Emergency Response: Spills

Scenario: You drop a 100mL bottle of this compound outside the hood.

  • Evacuate: Immediate area. The smell will likely trigger alarm/panic.

  • Communicate: Inform colleagues that it is a chemical odor, not a gas leak.

  • PPE Up: Don OV-Respirator, Goggles, and Laminate/Butyl gloves.

  • Contain: Use absorbent pads (vermiculite or spill pillows) to encircle the spill.

  • Neutralize In-Situ: Pour dilute bleach (or a specific thiol-neutralizing spill kit agent) over the absorbent pads.

    • Warning: Do not use bleach on large spills if the thiol is mixed with acids (generates Chlorine gas) or amines (generates Chloramines). If unsure, use simple absorbents first, then treat the pads in a fume hood.

  • Cleanup: Double-bag all waste in heavy-duty hazardous waste bags. Seal tightly.

References

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: tert-dodecyl mercaptan. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.